Phloroglucinol dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6099-90-7 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
benzene-1,3,5-triol;hydrate |
InChI |
InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |
InChI Key |
JPLWLTSPJLPUQK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)O)O.O.O |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O.O |
Other CAS No. |
6099-90-7 |
Pictograms |
Irritant |
Synonyms |
1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |
Origin of Product |
United States |
General Academic Context and Historical Perspective
Significance in Chemical and Biological Research
Phloroglucinol (B13840), or 1,3,5-trihydroxybenzene, is a small, symmetrical organic molecule. wikipedia.orgnih.gov Its dihydrate form, which crystallizes with two water molecules, is of particular interest as the inclusion of water affects many of its solid-state properties, such as solubility and bioavailability. nih.gov The study of its hydration and dehydration processes is crucial for chemical processing, handling, and storage. nih.govacs.orgacs.org
In Chemical Research, phloroglucinol dihydrate is a versatile compound with multiple applications.
Precursor in Synthesis: It serves as a fundamental building block for a variety of industrial products. nih.gov Its applications include the synthesis of pharmaceuticals such as the antispasmodic drug Flopropione (B290) and the production of high explosives like 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). wikipedia.org
Analytical Reagent: The compound is a key reagent in several well-established analytical tests. In botany and agricultural research, it is used in the Wiesner test to detect the presence of lignin (B12514952) in plant tissues, which produces a distinct red color due to the presence of coniferaldehyde (B117026) groups. wikipedia.org It is also employed in the Tollens' test for the identification of pentoses. wikipedia.org Additionally, as a component of Gunzburg reagent, it helps in the qualitative detection of free hydrochloric acid in gastric juice. wikipedia.org
Industrial Applications: In the printing industry, phloroglucinol is used as a coupling agent that links with diazo dyes to create a fast black color. wikipedia.org
In Biological Research, the significance of phloroglucinol and its derivatives is equally pronounced.
Natural Sources: Phloroglucinols are secondary metabolites that occur naturally in various plant species, as well as in brown algae and bacteria. wikipedia.orgresearchgate.net They are a common feature in the A ring of flavonoids and can be isolated from natural products like quercetin (B1663063) and catechin. wikipedia.org
Pharmacological Interest: The compound is recognized for its antispasmodic properties, stemming from its ability to inhibit smooth muscle contractions. The dihydrate form is often noted for its enhanced solubility. Research has also shown that acylated derivatives of phloroglucinol exhibit inhibitory activity against fatty acid synthase. wikipedia.org
Analytical Biochemistry: A technique known as phloroglucinolysis utilizes phloroglucinol as a nucleophile to depolymerize and study the structure of condensed tannins. wikipedia.org
Table 1: Applications of Phloroglucinol in Research
| Field | Application | Description |
|---|---|---|
| Chemical Synthesis | Pharmaceutical Precursor | Starting material for drugs like Flopropione. wikipedia.org |
| Explosives Synthesis | Used to produce explosives such as TATB. wikipedia.org | |
| Analytical Chemistry | Lignin Detection (Wiesner Test) | Reacts with coniferaldehyde in lignin to produce a red color. wikipedia.org |
| Pentose Detection (Tollens' Test) | Reacts with furfural (B47365) derived from pentoses. wikipedia.org | |
| Gastric Acid Test (Gunzburg Reagent) | Detects free hydrochloric acid in gastric fluids. wikipedia.org | |
| Industrial Chemistry | Printing | Acts as a coupling agent for producing black dyes. wikipedia.org |
| Biological Research | Pharmacology | Studied for its antispasmodic properties. smarthealer.pk |
| Enzyme Inhibition | Acylated derivatives inhibit fatty acid synthase. wikipedia.org |
Historical Overview of Phloroglucinol Discovery and Early Research
The discovery and synthesis of phloroglucinol date back to the 19th century, marking a significant milestone in the history of organic chemistry. smarthealer.pk
The journey began in the mid-19th century when phloroglucinol was first isolated from natural plant sources. smarthealer.pk In 1855, the Austrian chemist Heinrich Hlasiwetz is noted for preparing the compound from phloretin (B1677691), a substance found in fruit trees. wikipedia.org Around the same period, French chemist Auguste Laurent also successfully isolated it through the decomposition of phlorizin, a glucoside present in the bark of apple trees. smarthealer.pk
A pivotal moment in the history of phloroglucinol was its first chemical synthesis in 1872 by the German chemist Emil Fischer. smarthealer.pk This achievement was crucial as it not only helped in confirming the chemical structure of the compound but also made it more readily available for widespread scientific and industrial research. smarthealer.pk These early investigations into its properties and reactions laid the foundation for its diverse modern applications, from its use as a chemical building block in organic synthesis to its role in medicine. smarthealer.pk
Table 2: Historical Timeline of Phloroglucinol
| Year | Event | Scientist(s) | Significance |
|---|---|---|---|
| 1855 | First preparation from phloretin | Heinrich Hlasiwetz | First isolation of phloroglucinol from a natural source. wikipedia.org |
| Mid-19th Century | Isolation from phlorizin | Auguste Laurent | Early isolation from natural plant compounds, laying groundwork for further study. smarthealer.pk |
| 1872 | First chemical synthesis | Emil Fischer | Advanced the understanding of its chemical structure and enabled widespread availability for research. smarthealer.pk |
Structural Elucidation and Solid State Chemistry of Phloroglucinol Dihydrate
Crystalline Forms and Hydration States of Phloroglucinol (B13840)
Phloroglucinol can exist in both an anhydrous (AH) and a dihydrate (Hy2) form. nih.govacs.org The inclusion of water molecules into the crystal lattice significantly impacts its physical and chemical properties. nih.gov Crystallization from aqueous solutions typically yields the dihydrate form, while the anhydrous form can be obtained through dehydration or crystallization from non-aqueous solvents. wikipedia.org The morphology of phloroglucinol dihydrate crystals can vary depending on the growth conditions, exhibiting shapes from six-sided crystals to rhombic, plate-like, and block-like forms. acs.org
Thermodynamic Stability and Transformations of Hydrate (B1144303) and Anhydrate Forms
The stability of phloroglucinol's hydrate and anhydrate forms is intricately linked to ambient conditions, particularly relative humidity (RH) and temperature. nih.govnih.govacs.org The dihydrate form is enthalpically stable, but this stability is confined to a specific humidity range. nih.gov Below a relative humidity of 16% at 25°C, the dihydrate becomes unstable and transforms into the anhydrous form. nih.govnih.govacs.org Conversely, the anhydrous form is unstable at ambient conditions (40-60% RH) and will absorb moisture above 32% RH to form the dihydrate. nih.govacs.org
The transformation between the dihydrate and anhydrous forms is reversible. nih.gov The dihydrate is also sensitive to temperature, becoming unstable above 50°C at ambient humidity. nih.govnih.govacs.org This delicate balance between the two forms underscores the importance of controlled storage and handling conditions for phloroglucinol. nih.gov
| Form | Stability Conditions |
| This compound (Hy2) | Stable between 16% and 32% Relative Humidity at 25°C. Unstable above 50°C at ambient humidity. |
| Phloroglucinol Anhydrate (AH) | Stable below 16% Relative Humidity at 25°C. Unstable above 32% Relative Humidity. |
Kinetics of Hydration and Dehydration Processes
The kinetics of the hydration and dehydration processes of phloroglucinol are notably rapid. nih.govnih.govacs.org This swift transformation is characterized by a small hysteresis loop in moisture sorption/desorption isotherms, which is indicative of a stoichiometric hydrate. nih.govacs.org The rapid kinetics imply that the transition between the dihydrate and anhydrous forms can occur quickly in response to changes in environmental humidity. nih.gov Dynamic moisture sorption analysis has been a key technique in quantifying these kinetics, revealing the precise RH thresholds for hydration and dehydration. nih.govacs.org
Advanced Crystallographic Studies and Crystal Structure Analysis
A variety of advanced analytical techniques have been employed to unravel the complex structural details of this compound. These methods have been crucial in understanding the arrangement of atoms within the crystal lattice and the nature of the disorder present. nih.govnih.govacs.org
Single Crystal X-ray Diffractometry Applications
A key finding from these studies is the presence of disorder within the crystal structure. nih.gov Specifically, one of the hydroxyl protons of the phloroglucinol molecule and one of the water protons are disordered over two positions with equal occupancy. acs.org
| Parameter | Value |
| Radiation Source | Mo-Kα (λ = 0.71073 Å) |
| Diffractometer | STOE IPDS-II |
| Structure Solution | SIR04 |
| Refinement Program | SHELXL97 |
Powder X-ray Diffractometry Applications
Powder X-ray diffractometry (PXRD) is another vital tool for studying the crystalline forms of phloroglucinol, especially for analyzing bulk samples and monitoring phase transformations. nih.govworktribe.com PXRD is particularly useful for investigating processes like hydration and dehydration that may not proceed via a single-crystal-to-single-crystal mechanism. worktribe.com By comparing the experimental powder patterns with those calculated from single-crystal data or theoretical models, researchers can identify the phases present in a sample and detect subtle structural variations. semanticscholar.org Differences in the PXRD patterns of various this compound samples have been linked to the presence of stacking faults and other forms of disorder. semanticscholar.org
Proton Disorder and Stacking Faults in Crystal Structures
The crystal structure of this compound is characterized by significant disorder, primarily related to the positions of hydrogen atoms (proton disorder) and the stacking of molecular layers (stacking faults). nih.govacs.orgresearchgate.net The crystal symmetry of the average structure dictates a 50:50 disorder of a hydroxyl hydrogen atom. ed.ac.uk This inherent disorder in the hydrogen bonding network is a key feature of the dihydrate's structure. ed.ac.uk
Computational modeling and crystal energy landscape calculations have provided valuable insights into this disorder. nih.govresearchgate.net These studies have shown that multiple, energetically similar crystal structures are possible, which can lead to the intergrowth of different structural domains and the formation of stacking faults. nih.gov These stacking faults are variations in the regular stacking sequence of the molecular layers and can influence the observed diffuse scattering in diffraction experiments. nih.govsemanticscholar.org The presence of these structural imperfections is a consequence of the closely related low-energy hydrate structures that are computationally predicted. nih.gov
Computational Crystal Energy Landscape Calculations
Computational crystal structure prediction (CSP) methods are powerful tools for understanding the solid-state properties of molecules like phloroglucinol. nih.gov By calculating the lattice energy of a vast number of hypothetical crystal structures, a crystal energy landscape is generated, which plots the energy of each structure against its density or other geometric parameters. This landscape provides a theoretical map of the most stable, and therefore most likely, crystal packing arrangements.
For phloroglucinol, crystal energy landscapes were generated for both its anhydrous and dihydrate forms. nih.govacs.org The calculations began by identifying two low-energy conformers of the isolated phloroglucinol molecule, which differ in the orientation of their hydroxyl (-OH) groups. nih.govacs.org These rigid conformers were then used as the building blocks for generating a multitude of potential crystal structures.
Using software such as CrystalPredictor, hundreds of thousands of hypothetical structures were generated. nih.govacs.org For the dihydrate form, 500,000 structures were created across 25 common space groups, while 100,000 structures were generated for the anhydrate form. acs.org The resulting energy landscape for this compound revealed a series of closely related low-energy structures. nih.govnih.gov This finding is significant as it provides a theoretical basis for understanding experimentally observed phenomena such as proton disorder and the presence of stacking faults, where different layers within the crystal can intergrow. nih.govnih.govresearchgate.net The computational results successfully provided a consistent atomistic picture that aligns with and explains the data obtained from single-crystal X-ray diffraction. nih.govnih.gov
Table 1: Parameters for Crystal Energy Landscape Calculation of Phloroglucinol
| Parameter | Details |
|---|---|
| Molecule Conformers | Two low-energy conformers (C₃h and Cₛ symmetry) based on -OH group orientation. acs.org |
| Computational Program | CrystalPredictor. nih.govacs.org |
| Number of Structures Generated | 500,000 for the dihydrate form; 100,000 for the anhydrate form. acs.org |
| Space Groups Searched | 25 common groups including P1, P-1, P2₁, P2₁/c, P2₁2₁2₁, C2/c, etc. nih.govacs.org |
Formation of Solvates and Co-crystals with Phloroglucinol
The ability of a molecule to incorporate solvent into its crystal lattice, forming solvates, is a critical aspect of its solid-state chemistry. mdpi.com Phloroglucinol, with its multiple hydrogen bond donor and acceptor sites, readily forms such structures, including the well-studied dihydrate. nih.gov Beyond simple solvates, it can also participate in the formation of multi-component co-crystals. mdpi.com
Solvate Formation and Characterization
Solvates are crystalline solids in which molecules of a solvent are incorporated into the host's crystal structure in either a stoichiometric or non-stoichiometric ratio. mdpi.com The formation of these structures can be driven by several factors, including the compensation of an imbalance between hydrogen bond donors and acceptors on the host molecule or an increase in crystal packing efficiency. mdpi.com
The characterization of solvates relies on a suite of analytical techniques to confirm the presence of the solvent and determine the solid-state structure. d-nb.inforesearchgate.net Thermoanalytical methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify the amount of solvent in the crystal and to study the energetics and temperature of desolvation events. mdpi.comresearchgate.net X-ray Powder Diffraction (XRPD) is essential for identifying the unique crystalline phase of the solvate and distinguishing it from other solid forms. d-nb.info Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can confirm the stoichiometric ratio of the solvent to the host molecule. d-nb.info
Table 2: Techniques for Solvate Characterization
| Technique | Purpose |
|---|---|
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating to determine solvent content and desolvation temperature. mdpi.comresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Detects thermal events like melting and desolvation, providing information on stability and phase transitions. mdpi.comresearchgate.net |
| X-ray Powder Diffraction (XRPD) | Provides a unique diffraction pattern ("fingerprint") for the crystalline solvate, confirming its phase. d-nb.info |
| Nuclear Magnetic Resonance (NMR) | Confirms the identity and stoichiometric ratio of the entrapped solvent. d-nb.inforesearchgate.net |
Co-crystallization Studies (e.g., Lidocaine-Phloroglucinol Hydrate Complex)
Phloroglucinol's hydrogen bonding capabilities make it an effective co-former in the design of co-crystals, which are multi-component crystals where the constituents are held together by non-covalent interactions. mdpi.com A notable example is the co-crystal formed between the anesthetic drug lidocaine (B1675312) and phloroglucinol. mdpi.commdpi.com
A 1:1:1 Lidocaine-Phloroglucinol hydrate complex has been successfully synthesized using a mechanochemical method known as liquid-assisted grinding. mdpi.com The formation of this ternary complex was verified using several analytical methods. mdpi.com Infrared (IR) spectroscopy showed distinct shifts in the stretching bands of the O–H groups from phloroglucinol and the C=O group from lidocaine. mdpi.commdpi.com This spectral shift is strong evidence for the formation of specific O–H···O=C hydrogen bonds between the two co-formers. mdpi.com
The precise molecular structure and connectivity were determined by single-crystal X-ray diffraction. mdpi.com This definitive technique confirmed not only the 1:1 stoichiometry between lidocaine and phloroglucinol but also the integral role of a water molecule in stabilizing the crystal lattice, thus classifying the material as a hydrated co-crystal. mdpi.com This work demonstrates how phloroglucinol can be used in crystal engineering to create new solid forms of active pharmaceutical ingredients. mdpi.com
Table 3: Summary of Lidocaine-Phloroglucinol Hydrate Complex
| Feature | Description |
|---|---|
| Stoichiometry | 1:1:1 (Lidocaine:Phloroglucinol:Water). mdpi.commdpi.com |
| Synthesis Method | Liquid-assisted grinding. mdpi.com |
| Key Interaction | O–H···O=C hydrogen bonding between phloroglucinol and lidocaine. mdpi.com |
| Structural Confirmation | Single-crystal X-ray diffraction. mdpi.com |
| Spectroscopic Evidence | Shifts in O–H and C=O stretching bands in IR spectra. mdpi.commdpi.com |
Synthetic and Biosynthetic Pathways of Phloroglucinol and Its Derivatives
Chemical Synthesis Methodologies of Phloroglucinol (B13840)
The chemical synthesis of phloroglucinol has evolved over the years, with traditional methods giving way to more environmentally conscious approaches.
Traditional and Modern Synthetic Routes (e.g., from Trinitrobenzene)
A historically significant and well-established route to phloroglucinol begins with 1,3,5-trinitrobenzene (B165232). google.com This process involves the reduction of the nitro groups to form 1,3,5-triaminobenzene, which is subsequently hydrolyzed to yield phloroglucinol. google.comwikipedia.org The reduction step can be achieved using various reagents, including tin in hydrochloric acid, or through catalytic hydrogenation with catalysts like Raney nickel, platinum, palladium, or rhodium. google.com An alternative starting material for a similar pathway is 2,4,6-trinitrotoluene, which is first oxidized to 2,4,6-trinitrobenzoic acid. google.comillinois.edu The subsequent reduction and hydrolysis steps proceed to form phloroglucinol. google.com
A modern variation of this approach involves the flow hydrogenation of 1,3,5-trinitrobenzene and its derivatives over heterogeneous copper catalysts. thieme-connect.com This method is considered more environmentally friendly and safer. thieme-connect.com The process selectively forms the corresponding triaminobenzenes, which are then hydrolyzed in an aqueous solution to produce phloroglucinol derivatives in good yields (75–82%). thieme-connect.com
Another synthetic method involves the conversion of phloroglucinol to its trioxime by reacting it with aqueous hydroxylamine, followed by oxidation with nitric acid to produce 1,3,5-trinitrobenzene. researchgate.net
Environmentally Conscious Synthesis Approaches
In recent years, there has been a growing emphasis on developing greener synthetic routes for chemical production. For phloroglucinol and its derivatives, this has led to the exploration of methods that minimize hazardous reagents and waste.
One such approach is the use of heterogeneous catalysts, such as treated natural zeolite mordenite, for the Friedel-Crafts acylation of phloroglucinol. tandfonline.com This solvent-free method offers high yields, shorter reaction times, and the ability to recycle the catalyst, making it an environmentally benign alternative to traditional methods that often employ toxic catalysts and hazardous solvents. tandfonline.com
Another green chemistry approach involves the use of glyoxylic acid, a plant-derived compound, as a substitute for carcinogenic formaldehyde (B43269) in the synthesis of ordered mesoporous carbons using phloroglucinol. rsc.org This catalyst-free method utilizes the dual functionality of glyoxylic acid to act as both a cross-linker and a catalyst. rsc.org
Furthermore, the development of biosynthetic routes, as detailed in the following section, represents a significant advancement in the environmentally friendly production of phloroglucinol, often starting from renewable resources like glucose. technologypublisher.com
Biosynthesis of Phloroglucinol Compounds
Nature has devised its own elegant pathways for the synthesis of phloroglucinol and its derivatives, primarily through microbial biosynthesis.
Microbial Biosynthesis Pathways (e.g., Pseudomonas species)
Certain species of bacteria, particularly within the Pseudomonas genus, are known to produce phloroglucinol and its derivatives. nih.govmdpi.com For instance, Pseudomonas fluorescens synthesizes phloroglucinol, which serves as a precursor to other secondary metabolites like 2,4-diacetylphloroglucinol (B43620) (DAPG), a compound with broad-spectrum antibiotic properties. nih.govacs.orgbohrium.com The key gene cluster responsible for this biosynthesis is the phl operon, which includes the essential gene phlD. mdpi.comacs.orgresearchgate.net The heterologous expression of phlD in organisms like Escherichia coli has been shown to result in the accumulation of phloroglucinol. mdpi.comacs.org
The biosynthesis of phloroglucinol in microorganisms is catalyzed by a class of enzymes known as type III polyketide synthases (PKSs). wikipedia.orgexpasy.orgnih.gov The enzyme responsible for phloroglucinol synthesis, often referred to as phloroglucinol synthase, is a type III PKS. expasy.orgnih.govjustia.com In Pseudomonas fluorescens, this enzyme is encoded by the phlD gene. acs.orgnih.govnih.gov These enzymes catalyze the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and aromatization to yield the final phloroglucinol molecule. nih.govresearchgate.net The phloroglucinol synthase from Pseudomonas protegens Pf-5, for example, facilitates the cyclization of an activated 3,5-dioxoheptanedioate intermediate. expasy.org
Enzymatic Intermediates and Conversions
The biosynthesis and degradation of phloroglucinol involve several key enzymatic steps and intermediate compounds. In anaerobic bacteria, the degradation of polyphenols like flavonoids and tannins often leads to the formation of phloroglucinol as a key intermediate. asm.orgresearchgate.net This process is a critical part of the carbon cycle in anaerobic environments. nih.gov
A central intermediate in many of these pathways is dihydrophloroglucinol (B1214295) . researchgate.netwikipedia.org The conversion of phloroglucinol to dihydrophloroglucinol is catalyzed by the NADPH-dependent enzyme, phloroglucinol reductase (PGR). asm.orgresearchgate.netwikipedia.org This enzyme is found in various bacteria, including Eubacterium oxidoreducens and species within the Clostridium and Collinsella genera. asm.orgwikipedia.org The reaction involves the reduction of a keto tautomer of phloroglucinol. nih.gov
The pathway continues with the ring opening of dihydrophloroglucinol to form (S)-3-hydroxy-5-oxohexanoate, a reaction catalyzed by the Mn2+-dependent enzyme dihydrophloroglucinol cyclohydrolase (DPGC). asm.orgresearchgate.net From this point, the pathway can diverge depending on the organism. In Clostridium scatologenes, (S)-3-hydroxy-5-oxohexanoate is further metabolized by (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) and triacetate acetoacetate-lyase (TAL) to ultimately yield acetoacetate (B1235776) and acetoacetyl-CoA. researchgate.netnih.gov In contrast, in Collinsella sp. zg1085, (S)-3-hydroxy-5-oxohexanoate is cleaved by an aldolase (B8822740) (HOHA) into malonate semialdehyde and acetone. asm.orgnih.gov The malonate semialdehyde is then converted to CO2 and acetyl-CoA by a NADP+-dependent malonate-semialdehyde dehydrogenase. asm.org
Another significant intermediate in the biosynthesis of phloroglucinol, particularly in bacteria like Pseudomonas fluorescens, is 3,5-diketoheptanedioate . wikipedia.orgnih.govencyclopedia.pub The synthesis begins with the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS) known as PhlD. nih.govencyclopedia.pubmdpi.com This is followed by decarboxylation and cyclization of the 3,5-diketoheptanedioate intermediate to form phloroglucinol. wikipedia.orgnih.govencyclopedia.pub
Enzyme Characterization in Phloroglucinol Degradation Pathways
The degradation of phloroglucinol is carried out by a series of specialized enzymes that have been characterized in various microorganisms. A key initial enzyme is phloroglucinol reductase (PGR) , an NADPH-dependent enzyme that reduces phloroglucinol to dihydrophloroglucinol. asm.orgresearchgate.netwikipedia.org This enzyme has been identified and studied in anaerobic bacteria such as Eubacterium oxidoreducens, Clostridium scatologenes, and Collinsella sp. zg1085. asm.orgnih.govwikipedia.org
Following the initial reduction, dihydrophloroglucinol cyclohydrolase (DPGC) , a Mn2+-dependent enzyme, catalyzes the hydrolytic ring cleavage of dihydrophloroglucinol to form (S)-3-hydroxy-5-oxohexanoate. asm.orgresearchgate.net
The subsequent enzymatic steps vary between different bacterial species. In the butyrate-forming bacterium Clostridium scatologenes, two key enzymes are (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) and triacetate acetoacetate-lyase (TAL) . researchgate.netnih.gov These enzymes work in concert to convert (S)-3-hydroxy-5-oxohexanoate into intermediates of the butyrate (B1204436) fermentation pathway, namely acetoacetate and acetoacetyl-CoA. researchgate.net
In a different degradation pathway observed in Collinsella sp. zg1085, a newly identified aldolase (HOHA) cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. asm.orgnih.gov Subsequently, a NADP+-dependent malonate-semialdehyde dehydrogenase converts malonate semialdehyde into acetyl-CoA and CO2. asm.org The genes for these enzymes (PGR, DPGC, HOHA, and MSDH) have been found to be induced by the presence of phloroglucinol in Olsenella profusa, another bacterium harboring this pathway. asm.org
Furthermore, in the context of flavonoid degradation, phloretin (B1677691) hydrolase , a Zn2+-dependent enzyme, cleaves phloretin to produce phloroglucinol and phloretic acid. researchgate.netportlandpress.com Another relevant enzyme is a Mn2+-dependent decarboxylase found in Rubrivivax gelatinosus that catalyzes the reversible decarboxylation of 2,4,6-trihydroxybenzoate to form phloroglucinol. portlandpress.com
Natural Occurrence and Extraction Methodologies
Phloroglucinol and its derivatives are secondary metabolites found in a variety of natural sources, including plants, algae, and microorganisms. wikipedia.orgchemicalbook.com
Identification of Natural Sources
Phloroglucinols are widely distributed in the plant kingdom. chemicalbook.com They are found in species such as those from the family Myrtaceae, including Eucalyptus species, which produce formylated phloroglucinol compounds like euglobals and macrocarpals. wikipedia.orgchemicalbook.com Other plant sources include Artemisia dolosa, Koenigia coriaria, and St. John's wort (Hypericum genus), which is known to contain hyperforin (B191548) and adhyperforin. nih.govchemicalbook.com The anthelmintic properties of the coastal woodfern (Dryopteris arguta or Dryopteris crassirhizoma) are attributed to acyl derivatives of phloroglucinol. wikipedia.org Additionally, phloroglucinol is a fundamental component of the A ring in flavonoids like quercetin (B1663063) and catechin. wikipedia.org
Brown algae (Phaeophyceae) are a particularly rich source of phloroglucinol and its polymers, known as phlorotannins. wikipedia.orguc.clmdpi.com Species such as Ecklonia stolonifera, Eisenia bicyclis, and those in the genus Zonaria are known to produce these compounds. wikipedia.org Fucus vesiculosus is another brown alga from which phlorotannins are commonly extracted. mdpi.commdpi.com The microalga Thalassiosira pseudonana has also been a subject of study in relation to phloroglucinol. asm.org
Certain bacteria are also capable of producing phloroglucinol. For instance, Pseudomonas fluorescens synthesizes phloroglucinol, phloroglucinol carboxylic acid, and diacetylphloroglucinol. wikipedia.org The bacterium Pelobacter acidigallici also contains enzymes involved in phloroglucinol metabolism. wikipedia.org
Advanced Extraction Techniques
To efficiently isolate phloroglucinol and its derivatives from these natural sources, various advanced extraction techniques have been developed, offering advantages over conventional methods in terms of efficiency, speed, and environmental impact. nih.govresearchgate.net
Deep Eutectic Solvents (DES) have emerged as promising green solvents for the extraction of phenolic compounds. researchgate.netbohrium.com These solvents, often composed of a hydrogen bond donor and a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, can enhance the solubility of phenolics. researchgate.netnih.gov Natural deep eutectic solvents (NADES) have been successfully used for extracting phlorotannins from brown algae like Fucus vesiculosus. mdpi.commdpi.com
Pressurized-Liquid Extraction (PLE) , also known as accelerated solvent extraction, utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. rjptonline.orgmdpi.com This technique has been employed to extract phlorotannins from brown seaweeds such as Durvillaea incurvata and Lessonia spicata using environmentally friendly glycerol-water mixtures. mdpi.com The temperature and solvent composition in PLE can be optimized to maximize the yield of specific compounds like phenolic acids and flavonols. nih.govdtu.dk
Microwave-Assisted Extraction (MAE) is another innovative technique that uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. researchgate.netdtu.dk MAE has been shown to significantly increase the yield of polyphenols from brown seaweeds compared to conventional solid-liquid extraction, potentially by accessing cell-wall-bound compounds. dtu.dkmarineagronomy.org The combination of ultrasound and microwaves (Ultrasound-Microwave Assisted Extraction or UMAE) has also been explored to further enhance extraction yields from macroalgae. nih.gov
Interactive Data Table: Enzymes in Phloroglucinol Metabolism
| Enzyme Name | Abbreviation | Function | Organism(s) |
| Phloroglucinol Reductase | PGR | Reduces phloroglucinol to dihydrophloroglucinol | Eubacterium oxidoreducens, Clostridium scatologenes, Collinsella sp. zg1085 |
| Dihydrophloroglucinol Cyclohydrolase | DPGC | Opens the ring of dihydrophloroglucinol | Clostridium scatologenes, Collinsella sp. zg1085 |
| (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase | TfD | Metabolizes (S)-3-hydroxy-5-oxohexanoate | Clostridium scatologenes |
| Triacetate Acetoacetate-Lyase | TAL | Metabolizes (S)-3-hydroxy-5-oxohexanoate intermediate | Clostridium scatologenes |
| Aldolase | HOHA | Cleaves (S)-3-hydroxy-5-oxohexanoate | Collinsella sp. zg1085 |
| Malonate-Semialdehyde Dehydrogenase | MSDH | Converts malonate semialdehyde | Collinsella sp. zg1085 |
| Type III Polyketide Synthase | PhlD | Synthesizes phloroglucinol from malonyl-CoA | Pseudomonas fluorescens |
| Phloretin Hydrolase | Cleaves phloretin to produce phloroglucinol | Rubrivivax gelatinosus | |
| 2,4,6-trihydroxybenzoate Decarboxylase | Decarboxylates 2,4,6-trihydroxybenzoate to phloroglucinol | Rubrivivax gelatinosus |
Interactive Data Table: Advanced Extraction Techniques for Phloroglucinol
| Technique | Abbreviation | Principle | Advantages |
| Deep Eutectic Solvents | DES | Use of a mixture of hydrogen bond donors and acceptors to increase solubility. | Green solvent, enhanced solubility of phenolics. |
| Pressurized-Liquid Extraction | PLE | Use of solvents at high temperatures and pressures below their critical point. | High efficiency, reduced solvent consumption and extraction time. |
| Microwave-Assisted Extraction | MAE | Use of microwave energy to heat the solvent and sample matrix. | Rapid heating, increased extraction rates, higher yields. |
Advanced Analytical and Spectroscopic Characterization Techniques for Phloroglucinol Dihydrate
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental in separating phloroglucinol (B13840) dihydrate from other substances and quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the determination of phloroglucinol. nih.gov This method offers high specificity and sensitivity. For analysis, phloroglucinol typically requires a derivatization step, such as silylation, to increase its volatility for gas chromatographic separation. nih.gov The mass spectrometer then detects the fragmented ions, providing a unique fingerprint for the compound.
One developed GC-MS method demonstrated a limit of quantitation of 5 ng/ml in a 0.25 ml plasma sample, with a precision of 17.4%, making it suitable for pharmacokinetic studies. nih.gov To minimize in vitro oxidation of the molecule, an optimized blood sampling procedure is often necessary. nih.gov Stability studies have indicated that the addition of ascorbic acid can limit the degradation of phloroglucinol in plasma during storage. nih.gov
Table 1: GC-MS Parameters for Phloroglucinol Analysis
| Parameter | Value |
| Instrument Type | GC-MS |
| Ionization Mode | Electron Ionization (Ei) |
| Chromatography Type | Gas Chromatography (GC) |
| Injector Temperature | 280 °C |
| MS Transfer Line Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Energy | 70 eV |
This table presents a typical set of parameters for GC-MS analysis of compounds like phloroglucinol, as detailed in various studies. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis of phloroglucinol dihydrate in pharmaceutical formulations. scirp.orgscirp.org Reverse-phase HPLC is a common mode of separation.
A simple, accurate, and reproducible reverse-phase isocratic HPLC method has been developed for the determination of phloroglucinol in tablet dosage forms. ijrpns.com In one such method, separation was achieved on a Zorbax (SB-CN) column with a mobile phase consisting of an aqueous solution of 0.5 g/l of H3PO4 (85%) at a flow rate of 1.5 ml/min. ijrpns.com Detection is typically carried out using a UV detector at a wavelength of 220 nm. ijrpns.com Under these conditions, phloroglucinol exhibits a retention time of approximately 4.9 ± 0.1 minutes. ijrpns.com
Another study focused on optimizing a method for the simultaneous determination of phloroglucinol and trimethylphloroglucinol. scirp.org This method utilized a C18 BDS Hypersil column and a mobile phase of acetonitrile (B52724) and water. scirp.orgscirp.org
Table 2: HPLC Conditions for Phloroglucinol Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax (SB-CN) (250 mm x 4.6 mm, 5µm) | C18 BDS Hypersil (250 mm * 4.6 mm, 5 µm) |
| Mobile Phase | Aqueous solution of 0.5 g/l H3PO4 (85%) | Acetonitrile/water (80/20, v/v) |
| Flow Rate | 1.5 ml/min | 1.0 mL/min |
| Detection | 220 nm | 265 nm |
| Injection Volume | 20 μl | 10 µL |
| Retention Time | 4.9 ± 0.1 min | 2.275 min |
This table compares two different HPLC methods for the analysis of phloroglucinol, highlighting the versatility of the technique. scirp.orgscirp.orgijrpns.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the quantification of phloroglucinol, particularly in complex biological matrices like human plasma. europeanreview.orgnih.govnih.govresearchgate.net These methods often involve a straightforward liquid-liquid extraction for sample preparation. europeanreview.orgnih.govnih.gov
One LC-MS/MS method for determining phloroglucinol in human plasma utilized a C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) containing 0.02% formic acid. europeanreview.orgnih.gov Detection was performed on a triple-quadrupole tandem mass spectrometer by monitoring the transition of the parent ion to a specific daughter ion (m/z 125.0→56.9 for phloroglucinol). europeanreview.orgnih.gov This method achieved a low limit of quantification (LLOQ) of 1.976 ng/mL. europeanreview.orgnih.gov Another sensitive LC-MS method operated in negative ion mode with selective ion monitoring (SIM), where phloroglucinol produced a parent molecule ([M-H]⁻) at m/z 125. nih.gov A different approach used positive ion mode, detecting the parent molecule ([M+H]⁺) at m/z 127 and a product ion at m/z 81. researchgate.net
Table 3: LC-MS/MS Parameters for Phloroglucinol Quantification in Plasma
| Parameter | Value |
| Chromatography | HPLC |
| Column | C18 (e.g., Diamonsil C18(2), XTerra MS) |
| Mobile Phase | Methanol/water (80:20 v/v) with 0.02% formic acid or 15% acetonitrile (pH 3.0) |
| Flow Rate | 0.5 mL/min or 200 µl/min |
| Ionization Mode | Negative Electrospray Ionization (ESI) or Positive ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 125.0 (Negative Mode) or 127 (Positive Mode) |
| Daughter Ion (m/z) | 56.9 (Negative Mode) or 81 (Positive Mode) |
| Lower Limit of Quantification (LLOQ) | As low as 0.5 ng/mL |
This table summarizes typical parameters for the highly sensitive and selective LC-MS/MS analysis of phloroglucinol. europeanreview.orgnih.govnih.govresearchgate.net
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for the structural elucidation of phloroglucinol. chemicalbook.comnih.govresearchgate.net The ¹H NMR spectrum of phloroglucinol provides distinct signals corresponding to its aromatic protons and hydroxyl groups. researchgate.net In deuterated solvents like dimethylsulfoxide-d6 (DMSO-d6), the chemical shifts of these protons provide valuable information about the molecule's electronic environment. researchgate.net
¹H-NMR has been used in quantitative NMR (qNMR) methods for the determination of various pharmaceutical compounds, with phloroglucinol sometimes serving as an internal standard. researchgate.netresearchgate.net The simplicity and non-destructive nature of NMR make it a valuable tool. researchgate.net Carbon-13 (¹³C) NMR spectra are also employed to assign the signals of the carbon atoms in the phloroglucinol ring, further confirming its structure. nih.gov
Table 4: ¹H-NMR and ¹³C-NMR Data for Phloroglucinol Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) |
| ¹H (Aromatic) | Varies depending on substitution and solvent |
| ¹³C (Aromatic) | δC 99.3 - 112.3 (Phloroglucinol carbons) |
| ¹³C (Carbonyl) | δC 191.8 - 193.4 (Aldehyde carbonyl carbon in derivatives) |
This table provides representative chemical shift ranges for the nuclei in phloroglucinol and its derivatives, as observed in NMR studies. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. chemicalbook.comresearchgate.net The IR spectrum of this compound will show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups and the water of hydration, as well as C-O stretching and C=C stretching of the aromatic ring. acs.org The presence of water molecules in the dihydrate form can be distinguished from the anhydrous form by specific bands in the IR spectrum. acs.orgacs.org The technique can be performed on solid samples, often using a KBr wafer or as a Nujol mull. nih.govnist.gov
Table 5: Key IR Absorption Bands for Phloroglucinol
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Phenolic) | Broad band, typically ~3200-3600 |
| O-H Stretch (Water) | Also in the ~3200-3600 region, may show distinct features |
| C=C Stretch (Aromatic) | ~1600-1450 |
| C-O Stretch (Phenolic) | ~1200-1000 |
This table outlines the expected regions for key infrared absorption bands for a phenolic compound like phloroglucinol.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique used to investigate the electronic transitions within a molecule. For phloroglucinol, this method provides insights into its chromophoric structure, which is characterized by the presence of a benzene (B151609) ring with hydroxyl groups. The UV-Vis spectrum of phloroglucinol and its derivatives is influenced by the solvent and pH, which can alter the electronic structure and thus the absorption characteristics.
In studies analyzing various herbal medicinal products, the UV-Vis spectra of constituent compounds like phloroglucinol typically show maximum absorbance at specific wavelengths, suggesting the presence of conjugated systems. nih.gov For instance, general analyses of liquid antimalarial herbal medicines, which may contain phenolic compounds, have shown absorbance maxima around 230 nm, 280 nm, and 375 nm. nih.gov These absorbance bands are characteristic of the electronic transitions within the phenolic rings and associated chromophores. nih.gov Furthermore, comparative studies on the oxidative mechanisms of phloroglucinol have utilized UV-Vis spectroscopy to monitor the oxidation process. rsc.org
Table 1: Representative UV-Vis Absorption Maxima for Phenolic Compounds This table is based on general findings for herbal products containing phenolic compounds similar to phloroglucinol.
| Wavelength (nm) | Associated Structural Feature |
| ~230 | Electronic transitions in the benzene ring |
| ~280 | Electronic transitions involving phenolic chromophores |
| ~375 | Absorption by conjugated systems or derivatives |
| Data sourced from general spectroscopic studies of herbal medicinal products. nih.gov |
Advanced Spectroscopic Calculations (e.g., Electronic Circular Dichroism, GIAO NMR)
Computational chemistry offers powerful tools to supplement experimental data, providing deeper insights into molecular structure and properties.
Electronic Circular Dichroism (ECD): ECD spectroscopy is a chiroptical technique highly effective for the structural analysis of chiral molecules. Since phloroglucinol is an achiral molecule, it does not exhibit an ECD spectrum. Therefore, this technique is not applicable for its characterization.
Gauge-Independent Atomic Orbital (GIAO) NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a high-level quantum chemical approach used for the accurate prediction of NMR shielding tensors, which are then converted into chemical shifts. nih.govimist.magaussian.com This computational technique is crucial for the structural assignment and validation of complex organic molecules. nih.gov The method involves optimizing the molecular geometry and then calculating the NMR properties, often using Density Functional Theory (DFT) methods like B3LYP for enhanced accuracy. imist.mayoutube.com
For small organic molecules like phloroglucinol, GIAO calculations can predict ¹³C and ¹H NMR chemical shifts. imist.ma The accuracy of these predictions can be significantly improved by using specific protocols, such as sorting carbons by hybridization type and applying linear regression against experimental data. nih.gov This approach is a valuable tool for confirming the structure of phloroglucinol and distinguishing it from its isomers by comparing calculated shifts with experimental values. tandfonline.comconicet.gov.ar
Thermal and Sorption Analysis
A comprehensive understanding of the solid-state properties of this compound, particularly its stability and phase transitions, has been achieved through a combination of thermal and sorption analysis techniques. nih.govnih.gov These methods are essential for characterizing the hydration and dehydration behavior, which is critical for handling and storage. nih.govacs.org
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis of this compound reveals its thermal behavior upon heating. nih.govnih.gov Thermograms show the typical characteristics of an incongruently melting hydrate (B1144303). nih.govacs.org A key event observed is a peritectic transition at approximately 120 °C. nih.gov Experiments are often conducted at a controlled heating rate, such as 5 °C min⁻¹, to ensure accurate and reproducible results. acs.org
Table 2: DSC Thermal Events for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Description |
| Dehydration/Melting | ~50 | - | Onset of water loss at ambient humidity. nih.govacs.org |
| Peritectic Transition | - | ~120 | Incongruent melting of the hydrate. nih.gov |
| Melting of Anhydrate | - | 218-221 | Melting point of the resulting anhydrous form. sigmaaldrich.comchemicalbook.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the loss of water upon heating. nih.govnih.gov The analysis confirms that the dihydrate loses its two molecules of water, transforming into the anhydrous form. nih.govacs.org
Table 3: TGA Results for this compound Dehydration
| Parameter | Value | Description |
| Theoretical Mass Loss | 28.6% | Calculated mass percentage of two water molecules in C₆H₃(OH)₃ · 2H₂O. acs.org |
| Measured Mass Loss | ~27.9% | Experimental mass loss observed during TGA, corresponding to ~1.95 moles of water. nih.govacs.org |
| Dehydration Onset | >50 °C | Temperature at which significant water loss begins at ambient humidity. nih.govacs.org |
Hot-Stage Microscopy (HSM)
Hot-Stage Microscopy (HSM) combines microscopy with a programmable heating stage, allowing for the direct visual observation of thermal transitions. researchgate.nethexoninstruments.com This technique serves as an invaluable tool to support and interpret data from DSC and TGA. researchgate.net For this compound, HSM allows for the visualization of changes in crystal morphology, the process of desolvation (water loss), and the incongruent melting process. nih.govnih.govhexoninstruments.com By observing the sample during heating, one can directly correlate the endothermic and exothermic events seen in DSC with physical changes like crystal cracking, water evolution, and melting. hexoninstruments.com
Isothermal Calorimetry
Isothermal calorimetry measures the heat produced or consumed during a chemical or physical process at a constant temperature. nih.govyoutube.com This technique is particularly useful for studying the thermodynamics of binding and hydration. For phloroglucinol, relative humidity (RH)-perfusion calorimetry, a form of isothermal calorimetry, has been employed to precisely measure the enthalpy of hydration when the anhydrous form converts to the dihydrate. nih.govacs.org These experiments provide fundamental thermodynamic data about the stability of the hydrate relative to the anhydrate. nih.gov
Table 4: Isothermal Calorimetry Data for Phloroglucinol Hydration
| Thermodynamic Parameter | Value | Technique/Conditions |
| Enthalpy of Hydration (ΔhyHAH→Hy2) | -107.04 kJ mol⁻¹ | RH-Perfusion Calorimetry at 25 °C. acs.org |
This value indicates that the hydration of anhydrous phloroglucinol to form the dihydrate is a strongly exothermic process. acs.org
Dynamic Moisture Sorption Analysis
Dynamic Moisture Sorption (DMS) analysis is a critical technique for understanding the stability of this compound under various humidity conditions. This gravimetric method assesses how the material adsorbs and desorbs water vapor, revealing the relationship between the dihydrate and its anhydrous form.
Studies using DMS show that this compound exhibits distinct transitions related to relative humidity (RH). nih.govacs.org A key investigation utilized an automatic multisample gravimetric moisture sorption analyzer, starting with a sample of approximately 60 mg of the dihydrate. nih.govacs.org The experiment began at 40% RH, first executing a desorption cycle (decreasing humidity) before proceeding to a sorption cycle (increasing humidity) up to 90% RH. nih.govacs.org To precisely map the dehydration and hydration events, humidity changes were finely controlled at 2% increments below 40% RH. nih.govacs.org
The results of moisture sorption/desorption isotherms are characteristic of a stoichiometric hydrate. nih.govacs.org The anhydrous form of phloroglucinol is stable and does not absorb significant water until the relative humidity exceeds 32%. nih.govacs.org Above this threshold, it readily takes up water, transforming into the dihydrate form. nih.govacs.org Conversely, during the desorption phase, the dihydrate remains stable until the RH drops below 16% at 25°C, at which point it dehydrates back to the anhydrous form. nih.govacs.orgnih.gov This transformation is associated with a measured mass gain of 27.9%, closely corresponding to the theoretical value of two moles of water per mole of phloroglucinol (28.6%). nih.govacs.org
A hysteresis is observed between the sorption (hydration) and desorption (dehydration) curves, which is a typical feature for stoichiometric hydrates. nih.govacs.org However, in the phloroglucinol system, this hysteresis is noted to be relatively small. nih.govacs.org These findings underscore that this compound is a stable hydrate that only releases its water content at low relative humidities, while its anhydrous counterpart is unstable at typical ambient conditions (40% to 60% RH) and will convert to the dihydrate. nih.govacs.org
Table 1: Dynamic Moisture Sorption Parameters for Phloroglucinol ```html
| Parameter | Condition/Value | Source |
|---|---|---|
| Hydration Onset (Anhydrate to Dihydrate) | Above 32% Relative Humidity (RH) | acs.org, nih.gov |
| Dehydration Onset (Dihydrate to Anhydrate) | Below 16% Relative Humidity (RH) at 25°C | acs.org, nih.gov, acs.org |
| Experimental Mass Gain on Hydration | 27.9% | acs.org, nih.gov |
| Theoretical Water Content | 28.6% (2 moles H₂O per mole Phloroglucinol) | acs.org, nih.gov |
| Hysteresis | Present, but small | acs.org, nih.gov |
Microscopic and Surface Characterization
The microscopic properties and surface topography of this compound are essential for understanding its physical behavior and have been a subject of scientific interest. T nih.govnih.govhese characteristics are heavily influenced by the conditions under which the crystals are formed.
nih.govnih.gov#### 4.4.1. Crystal Morphology and Surface Features
The morphology and surface features of this compound crystals are not uniform; they are dependent on the solvent used for crystallization and the temperature during crystal growth. A nih.gov comprehensive study revealed a range of morphologies based on the crystallization method.
nih.govSolvent evaporation experiments tend to produce distinct crystal shapes and surface patterns. F nih.govor instance:
Evaporation from a saturated ethanol-water (1:1) solution at room temperature yields six-sided crystals that exhibit closed-loop spiral growth steps.
* nih.gov Evaporation from a saturated water solution at room temperature results in rhombic, plate-like crystals with lozenge-shaped steps on their surface.
nih.govIn contrast, slow cooling crystallization experiments produce different morphologies. T nih.govhis method predominantly yields rhombic to rectangular shaped plates or blocks that notably lack significant surface features. T nih.govhis variability in crystal appearance under different growth conditions has been a point of scientific discussion, though it is suggested that this variability may not be a practical concern for its industrial use.
nih.govnih.govacs.orgTable 2: Crystal Morphology of this compound under Various Conditions
Generated html Scanning Electron Microscopy (SEM) of Post-Extraction Residues
Detailed information regarding the specific analysis of post-extraction residues of phloroglucinol using Scanning Electron Microscopy (SEM) is not extensively covered in the available research literature. While SEM is a common technique for characterizing the morphology of purified crystals and other materials, its application to the residual by-products of phloroglucinol extraction is not prominently documented in the searched scientific reports.
nih.govnih.gov### Table of Compounds
Generated html Molecular and Cellular Mechanisms of Action in in Vitro and Animal Models
Enzyme Inhibitory Activities
Phloroglucinol (B13840) and its derivatives have been shown to inhibit several classes of enzymes, contributing to their observed biological effects.
Phloroglucinol exhibits inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. Studies have shown that phloroglucinol reversibly inhibits α-glucosidase in a dose-dependent manner. nih.gov Kinetic analysis revealed a non-competitive type of inhibition, suggesting that phloroglucinol binds to a site on the enzyme distinct from the active site. nih.gov Molecular dynamics simulations further indicated that phloroglucinol binds in front of the active site pocket rather than directly within it. nih.gov
Derivatives of phloroglucinol have also demonstrated potent α-glucosidase inhibitory effects. For instance, certain acylphloroglucinols isolated from Myrtus communis were found to be more potent inhibitors than the clinically used drugs acarbose (B1664774) and deoxynojirimycin. google.com Similarly, novel synthesized phloroglucinol derivatives have shown significant inhibition against α-glucosidase with Ki values in the nanomolar range. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Phloroglucinol and its Derivatives
| Compound/Derivative | Inhibition Type | Ki / IC50 Value | Source |
|---|---|---|---|
| Phloroglucinol | Non-competitive | Ki = 2.07 ± 0.16 mM | nih.gov |
| Phloroglucinol Derivatives | Not specified | Ki = 6.73-51.10 nM | nih.gov |
| Myrtocummolone-C (Acylphloroglucinol) | Not specified | IC50 = 35.4 ± 1.15 μM | google.com |
This table is interactive. Click on the headers to sort the data.
Phloroglucinol derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. semanticscholar.orgresearchgate.net
A series of synthesized phloroglucinol derivatives displayed potent, nanomolar-level inhibition against both AChE and BChE. nih.gov Similarly, acylphloroglucinols isolated from the fruits of Eucalyptus robusta were found to be powerful AChE inhibitors. nih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues in the active site of the enzyme. nih.govnih.gov For example, phlorotannins isolated from the marine alga Ecklonia cava, which are polymers of phloroglucinol units, showed strong inhibitory activity against both AChE and BChE. e-nps.or.kre-nps.or.kr
Table 2: Cholinesterase Inhibitory Activity of Phloroglucinol Derivatives
| Compound/Derivative | Target Enzyme | Ki Value | Source |
|---|---|---|---|
| Phloroglucinol Derivatives | Acetylcholinesterase (AChE) | 1.14-3.92 nM | nih.gov |
| Phloroglucinol Derivatives | Butyrylcholinesterase (BChE) | 0.24-1.64 nM | nih.gov |
| Eucalyprobusal F (Acylphloroglucinol) | Acetylcholinesterase (AChE) | IC50 = 3.22 ± 0.36 μΜ | nih.gov |
| Eucalyprobusone C (Acylphloroglucinol) | Acetylcholinesterase (AChE) | IC50 = 3.82 ± 0.22 μΜ | nih.gov |
| Phlorofucofuroeckol A (Phlorotannin) | Acetylcholinesterase (AChE) | IC50 = 0.9 ± 0.8 µM | e-nps.or.kr |
This table is interactive. Click on the headers to sort the data.
Derivatives of phloroglucinol have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes I and II. nih.govnih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. researchgate.net
Synthetic phloroglucinol derivatives have demonstrated inhibitory activity against hCA I and hCA II in vitro. nih.gov A series of novel phloroglucinol derivatives exhibited potent inhibition, with Ki values in the low nanomolar range for both hCA I and hCA II. nih.gov This suggests that the phloroglucinol scaffold can be used to develop effective carbonic anhydrase inhibitors. science.gov
Table 3: Carbonic Anhydrase Inhibitory Activity of Phloroglucinol Derivatives
| Compound/Derivative | Target Enzyme | Ki Value | Source |
|---|---|---|---|
| Phloroglucinol Derivatives | Human Carbonic Anhydrase I (hCA I) | 1.80-5.10 nM | nih.gov |
| Phloroglucinol Derivatives | Human Carbonic Anhydrase II (hCA II) | 1.14-5.45 nM | nih.gov |
| 4-p-methoxycinnamyl phloroglucinol | Human Carbonic Anhydrase I (hCA I) | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Phloroglucinol dihydrate has been shown to modulate glycation, the non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs). researchgate.netscience.gov The accumulation of AGEs is implicated in the complications of diabetes and aging. nih.govresearchgate.net
In vitro studies using bovine serum albumin (BSA)-glucose and BSA-methylglyoxal (MG) models have evaluated the anti-glycation properties of this compound. It demonstrated good activity in the BSA-glucose assay with an IC50 value of 148.23 ± 0.15 μM. researchgate.netscience.govresearchgate.net However, it showed weaker activity in the BSA-MG glycation model, with an IC50 of 654.89 ± 2.50 μM. researchgate.netresearchgate.net This indicates that this compound can act as an inhibitor of in-vitro protein glycation. researchgate.net
Table 4: Anti-glycation Activity of this compound
| Assay Model | IC50 Value | Source |
|---|---|---|
| BSA-glucose | 148.23 ± 0.15 μM | researchgate.netscience.govresearchgate.net |
| BSA-methylglyoxal (BSA-MG) | 654.89 ± 2.50 μM | researchgate.netresearchgate.net |
| Rutin (Standard, BSA-glucose) | 86.94 ± 0.24 μM | researchgate.net |
This table is interactive. Click on the headers to sort the data.
One of the well-documented mechanisms of phloroglucinol is the inhibition of the enzyme Catechol-O-Methyltransferase (COMT). nih.govresearchgate.net COMT is involved in the catabolism of catecholamines, such as norepinephrine (B1679862) and dopamine. researchgate.net By inhibiting COMT, phloroglucinol prevents the breakdown of these neurotransmitters, leading to an increased sympathetic tone in smooth muscle tissue, which results in an antispasmodic effect. nih.govresearchgate.net In vitro studies on rat liver COMT have confirmed the inhibitory action of phloroglucinol. semanticscholar.org This enzymatic inhibition is considered a key part of its relaxant properties on smooth muscle. google.com
Evidence suggests that phloroglucinol and its derivatives can modulate inflammatory pathways, including those involved in prostaglandin (B15479496) synthesis. ncats.ionih.gov Phlorotannins, which are polymers of phloroglucinol, have been shown to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govresearchgate.net The inhibition of COX-2 and the subsequent reduction in prostaglandin production is a common mechanism for anti-inflammatory agents. nih.gov Phloroglucinol derivatives from Mallotus japonicus have been reported to inhibit the induction of prostaglandin endoperoxide synthase-2 in murine macrophage-like cells, further supporting this mechanism. theinterstellarplan.com
Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)
Phloroglucinol and its derivatives have demonstrated notable anti-inflammatory effects by targeting key enzymes involved in the inflammatory cascade. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, phloroglucinol treatment has been shown to significantly reduce the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are potent inflammatory mediators. researchgate.net The suppression of iNOS and COX-2 is a critical mechanism by which phloroglucinol exerts its anti-inflammatory activity. researchgate.netresearchgate.net Some complex phlorotannins have also been found to suppress iNOS and COX-2, highlighting a broader anti-inflammatory capacity within this class of compounds. researchgate.netvinmec.com
| Enzyme | Cell Line | Stimulant | Observed Effect of Phloroglucinol | Reference |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | RAW264.7 murine macrophages | Lipopolysaccharide (LPS) | Reduced protein expression | researchgate.net |
| Cyclooxygenase-2 (COX-2) | RAW264.7 murine macrophages | Lipopolysaccharide (LPS) | Reduced protein expression | researchgate.net |
Cellular and Molecular Pathway Modulation in In Vitro Systems
This compound modulates several cellular and molecular pathways, contributing to its diverse pharmacological effects observed in in vitro settings.
A primary mechanism underlying the antispasmodic effect of phloroglucinol is its direct action on smooth muscle cells. It has been shown to inhibit voltage-dependent calcium channels on these cells. jnmjournal.orgnih.govpatsnap.com This inhibition reduces the influx of calcium ions, which is a critical step for muscle contraction, thereby promoting muscle relaxation. mdpi.com This direct, non-specific antispasmodic action on smooth muscle does not involve anticholinergic pathways, which distinguishes it from other classes of antispasmodic agents. nih.govpatsnap.com The ability to block these calcium channels is central to its use in alleviating pain associated with spasms in the digestive, biliary, and urinary tracts. researchgate.netjnmjournal.org
Phloroglucinol demonstrates a complex interaction with nitric oxide (NO) signaling pathways. On one hand, it has been shown to directly scavenge nitric oxide radicals in a concentration-dependent manner. jnmjournal.org This scavenging activity contributes to its anti-inflammatory and antioxidant effects. jnmjournal.org Conversely, studies on gastric smooth muscles suggest that phloroglucinol can also induce relaxation through pathways involving NO synthesis and signaling. nih.gov Furthermore, in inflammatory conditions, phloroglucinol derivatives have been found to inhibit the production of nitric oxide in LPS-induced macrophage cells by suppressing iNOS expression. researchgate.net This dual role—scavenging existing NO and inhibiting its overproduction in inflammatory states—highlights a nuanced regulation of nitric oxide release.
Phloroglucinol is a potent antioxidant, a property that has been validated in numerous in vitro and in vivo models. nih.gov Its antioxidant capabilities are multifaceted, involving direct radical scavenging and protection of cellular components from oxidative damage.
Phloroglucinol exhibits strong, concentration-dependent scavenging effects against various reactive oxygen species (ROS). jnmjournal.org Studies have demonstrated its ability to effectively scavenge superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (·OH). jnmjournal.org This direct scavenging of free radicals is a key component of its protective role against oxidative stress. jnmjournal.org By neutralizing these highly reactive molecules, phloroglucinol helps to prevent the initiation of cellular damage.
| Radical Species | Observed Scavenging Effect | Reference |
|---|---|---|
| Nitric Oxide (NO) | Strong, concentration-dependent | jnmjournal.org |
| Superoxide Anions (O₂⁻) | Concentration-dependent | jnmjournal.org |
| Hydroxyl Radicals (·OH) | Concentration-dependent | jnmjournal.org |
The antioxidant activity of phloroglucinol extends to the protection of vital cellular structures from oxidative damage. Research has shown that phloroglucinol can ameliorate DNA damage in cells exposed to oxidative stress, such as hydrogen peroxide (H₂O₂). nih.govpatsnap.comresearchgate.net It has been observed to inhibit the formation of DNA damage and subsequent apoptosis in human retinal pigment epithelium cells and keratinocytes. nih.govpatsnap.comresearchgate.net
Furthermore, phloroglucinol plays a crucial role in protecting mitochondria, the primary site of cellular ROS production. It has been shown to counteract H₂O₂-induced mitochondrial impairment by mitigating the generation of mitochondrial ROS (mtROS). nih.govpatsnap.com This protection helps to preserve mitochondrial function, as evidenced by the restoration of mitochondrial membrane potential and ATP levels in cells pretreated with phloroglucinol before being subjected to oxidative stress. researchgate.net By preventing mitochondrial dysfunction, phloroglucinol also inhibits the downstream activation of apoptosis, including the cytosolic release of cytochrome c. nih.gov
Anti-oxidative Mechanisms
Activation of Nrf2/HO-1 Signaling Pathway
Phloroglucinol has been shown to exert protective effects against oxidative stress through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov In human keratinocytes (HaCaT cells) and murine myoblasts (C2C12 cells), phloroglucinol treatment led to the increased expression and activity of HO-1, a downstream target of Nrf2. nih.govmdpi.com This activation was associated with the translocation of Nrf2 to the nucleus. researchgate.net
Studies have demonstrated that phloroglucinol promotes the phosphorylation of Nrf2, leading to its activation. mdpi.com The subsequent upregulation of HO-1 is crucial for the compound's cytoprotective effects. When HO-1 activity was inhibited, the protective effects of phloroglucinol against oxidative stress-induced cell damage, DNA damage, and apoptosis were significantly diminished. nih.govmdpi.com This indicates that the Nrf2/HO-1 pathway is a key mediator of phloroglucinol's antioxidant activity. nih.govmdpi.com
The activation of this pathway by phloroglucinol helps to counteract the damaging effects of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govnih.gov This mechanism has been observed in various cell types, including keratinocytes and myoblasts, highlighting its potential broad-spectrum antioxidant capacity. mdpi.comresearchgate.net
Anti-inflammatory Signaling (e.g., NF-κB inhibition)
Phloroglucinol and its derivatives have demonstrated notable anti-inflammatory properties by modulating key inflammatory signaling pathways. A significant mechanism is the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins. researchgate.nettdx.cat
Mitochondrial Function Modulation (e.g., ATP production, mitochondrial complex activity)
Phloroglucinol has been shown to positively influence mitochondrial function, a critical aspect of cellular health and energy metabolism. In models of non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance, phloroglucinol treatment improved mitochondrial function by enhancing ATP production and increasing the activity of mitochondrial complexes. researchgate.netnih.gov Specifically, it has been observed to impact the activity of mitochondrial complex I, II, II+III, and IV. researchgate.net
Furthermore, phloroglucinol helps protect mitochondria from oxidative stress by reducing the production of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) within the mitochondria. researchgate.netnih.gov It also enhances the activity of mitochondrial antioxidant enzymes. researchgate.netnih.gov This protective effect on mitochondria helps to maintain cellular energy homeostasis and prevent mitochondrial dysfunction, which is often associated with various metabolic diseases. nih.govnih.gov In studies with human keratinocytes, phloroglucinol was able to reverse the decrease in ATP levels caused by oxidative stress. nih.govnih.gov
Anti-glycating Properties in Cellular Models
Phloroglucinol has demonstrated significant anti-glycating properties in various in vitro studies. Glycation is a non-enzymatic process where sugars react with proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. plos.orgnih.gov
In studies using bovine serum albumin (BSA) glycation models, this compound exhibited inhibitory activity against glycation. plos.orgnih.govresearchgate.net It showed weak activity in the BSA-methylglyoxal (MG) model but good activity in the BSA-glucose model. plos.orgnih.gov The proposed mechanism involves the hydroxyl groups of phloroglucinol condensing with methylglyoxal, forming hemiacetal intermediates that can further react to form an acetal. plos.orgnih.gov
Further research in HepG2 cells treated with high glucose concentrations confirmed that phloroglucinol prevents albumin glycation and reduces glycooxidative damage. nih.gov It was found to have a strong and broad protective effect compared to other anti-glycating and anti-oxidative agents. nih.gov These findings highlight the potential of phloroglucinol to mitigate the damage caused by protein glycation. nih.gov
In Vitro Receptor Screening (e.g., GPCRs)
In vitro screening studies have been conducted to identify the potential protein targets of phloroglucinol derivatives, including G-protein coupled receptors (GPCRs). nih.gov GPCRs are a large family of membrane receptors that are crucial for regulating various physiological processes and are major targets for many drugs. nih.gov
While specific screening data for this compound itself is limited in the provided results, studies on related phlorotannins, which are oligomers of phloroglucinol, have shown interactions with several GPCRs. nih.gov For example, dieckol, a phloroglucinol hexamer, and phlorofucofuroeckol-A (PFF-A), a phloroglucinol pentamer, have been shown to have agonist or antagonist effects at various GPCRs, including dopamine, cannabinoid, and vasopressin receptors. nih.gov These studies suggest that the oligomerization of phloroglucinol is important for its activity at these receptors. nih.gov High-throughput screening methods are increasingly being used to identify the targets of natural products like phloroglucinol and its derivatives. nih.gov
Mechanistic Investigations in Preclinical Animal Models
Preclinical animal models have been instrumental in understanding the physiological effects of phloroglucinol, particularly its spasmolytic actions. These studies have provided insights into how the compound affects smooth muscle in various organs.
Effects on Smooth Muscle Contractility and Spasmolysis (e.g., gastrointestinal, urinary, biliary tracts)
Phloroglucinol is well-recognized for its spasmolytic effects on smooth muscle, providing relief from spasms in the gastrointestinal, urinary, and biliary tracts. researchgate.net Its mechanism of action involves a direct effect on the smooth muscle cells.
Studies in Wistar rats have shown that phloroglucinol can relax gastric smooth muscles. researchgate.netmdpi.com This relaxation is mediated through the activation of potassium channels and nitric oxide (NO) signaling. researchgate.netmdpi.com This action may contribute to delayed gastric emptying. researchgate.netmdpi.com However, some early in vivo studies in anesthetized rats indicated that phloroglucinol did not affect the contractions of the duodenum, ileum, and colon, suggesting its action might be more pronounced in the gastric smooth muscles. mdpi.com The spasmolytic activity of phloroglucinol is attributed to its ability to directly inhibit voltage-dependent calcium channels on smooth muscle cells, leading to an antispasmodic effect.
Metabolic Regulation (e.g., glucose metabolism, liver steatosis in NAFLD models)
Phloroglucinol has demonstrated notable effects on metabolic regulation, particularly concerning glucose metabolism and liver steatosis in models of non-alcoholic fatty liver disease (NAFLD). In animal studies, its therapeutic potential has been highlighted in mitigating the metabolic consequences of a high-fat diet (HFD). nih.govresearchgate.net
In a study involving Wistar rats fed a high-fat diet for ten weeks, Phloroglucinol treatment was shown to prevent HFD-induced metabolic issues such as increased fasting glucose and impaired insulin response. nih.gov While the treatment did not prevent weight gain from the HFD, it significantly reduced the histological grade of liver steatosis, a key feature of NAFLD. nih.govresearchgate.net These anti-diabetic effects suggest a protective role against the development of insulin resistance and fatty liver. nih.gov Further research has supported these findings, indicating Phloroglucinol's potential to lessen liver damage induced by high-fat diets and decrease the accumulation of fat in the liver. nih.gov
In vitro studies have also provided evidence for Phloroglucinol's role in glucose metabolism. In a bovine serum albumin (BSA)-glucose glycation assay, this compound demonstrated good activity, suggesting it may act as an inhibitor of protein glycation, a process implicated in diabetic complications. plos.org
Metabolomics Pathway Analysis (e.g., glycerophospholipid, sphingolipid, linoleic acid metabolism)
Untargeted metabolomics pathway analysis in human studies has provided deeper insights into the metabolic shifts induced by Phloroglucinol. This advanced analytical approach has identified significant alterations in key lipid metabolic pathways following Phloroglucinol administration. mdpi.com
In a study with pre-diabetic men, Phloroglucinol treatment was found to highly affect glycerophospholipid, sphingolipid, and linoleic acid metabolism. mdpi.com The observed changes in these pathways suggest a specific mechanism of action related to lipid mediators. For instance, the data indicated that Phloroglucinol might influence the activity of phospholipase A1 (PLA1), an enzyme involved in the breakdown of phospholipids (B1166683). This was evidenced by a decrease in phosphatidylcholines (PCs) and a corresponding increase in lysophosphatidylcholines (LPCs). mdpi.com
Furthermore, the analysis revealed an increase in the ether forms of PCs and LPCs. mdpi.com These modified phospholipids are known to function as cellular anti-oxidants, and their elevation supports the in vivo anti-oxidant effects of Phloroglucinol. mdpi.com
Table 2: Summary of Metabolomics Pathway Analysis Findings for Phloroglucinol
| Affected Metabolic Pathway | Key Metabolite Changes | Implied Mechanism |
|---|---|---|
| Glycerophospholipid Metabolism | Decreased Phosphatidylcholines (PCs), Increased Lysophosphatidylcholines (LPCs), Increased ether forms of PCs and LPCs | Potential modulation of Phospholipase A1 (PLA1) activity, enhanced anti-oxidant effects. mdpi.com |
| Sphingolipid Metabolism | Significantly impacted | Part of the broader lipid metabolism modulation by Phloroglucinol. mdpi.com |
| Linoleic Acid Metabolism | Significantly impacted | Part of the broader lipid metabolism modulation by Phloroglucinol. mdpi.com |
Investigation of Associated Signaling Pathways (e.g., AMP-activated protein kinase)
The investigation into signaling pathways associated with Phloroglucinol's metabolic effects has yielded context-dependent results, particularly concerning the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
In studies using Wistar rats with high-fat-diet-induced NAFLD, the protective effects of Phloroglucinol against liver steatosis and insulin resistance were found to be independent of AMPK activation. nih.govresearchgate.net Similarly, in experiments with primary mouse hepatocytes (both control and AMPK-deficient), Phloroglucinol did not have a significant impact on lipid synthesis, further suggesting that its mechanism in this context is not mediated by AMPK. nih.govresearchgate.net
Conversely, other research has indicated a role for Phloroglucinol in modulating the AMPK pathway under different conditions. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, Phloroglucinol treatment exhibited anti-inflammatory effects by activating AMPK, which in turn upregulated the Nrf2/HO-1 signaling pathway. nih.gov This suggests that Phloroglucinol's interaction with the AMPK pathway may be specific to inflammatory contexts.
It is also noteworthy that related phloroglucinol derivatives have been shown to interact with the AMPK pathway. For example, 2,7-phloroglucinol-6,6-bieckol, a compound isolated from Ecklonia cava, was found to stimulate AMPK phosphorylation and activation in 3T3-L1 adipocytes, leading to increased glucose uptake. koreascience.kr
Table 3: Phloroglucinol and the AMP-activated Protein Kinase (AMPK) Signaling Pathway
| Experimental Model | AMPK Activity | Observed Effect |
|---|---|---|
| Wistar Rats (HFD-induced NAFLD) | Not activated | Protective effects on liver steatosis and insulin resistance were not linked to AMPK. nih.govresearchgate.net |
| Primary Mouse Hepatocytes | No significant effect | Phloroglucinol did not significantly affect lipid synthesis via AMPK. nih.govresearchgate.net |
| LPS-stimulated Murine Macrophages | Activated | Phloroglucinol showed anti-inflammatory effects by regulating the AMPK/Nrf2/HO-1 pathway. nih.gov |
| 3T3-L1 Adipocytes (related compound) | Activated by 2,7-phloroglucinol-6,6-bieckol | Increased glucose uptake via AMPK and PI3K/AKT pathways. koreascience.kr |
Chemical Reactivity and Synthetic Derivatives of Phloroglucinol
Classical Chemical Reactions of Phloroglucinol (B13840)
The phenol-like reactivity of phloroglucinol allows it to participate in a variety of classical organic reactions, leading to the formation of important synthetic intermediates and complex natural products.
The Hoesch reaction, also known as the Houben-Hoesch reaction, is a type of Friedel-Crafts acylation that utilizes a nitrile and an electron-rich arene, such as phloroglucinol, to form an aryl ketone. wikipedia.org This reaction is particularly effective for synthesizing polyhydroxyacetophenones. When phloroglucinol is treated with acetonitrile (B52724) in the presence of a Lewis acid catalyst like zinc chloride and hydrogen chloride, it yields 2,4,6-trihydroxyacetophenone, also known as phloroacetophenone. wikipedia.orgorgsyn.org
The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to produce the final aryl ketone. wikipedia.org The arene must be highly activated, making phloroglucinol an ideal substrate. wikipedia.org If two equivalents of the nitrile are used, 2,4-diacetylphloroglucinol (B43620) can be formed. wikipedia.org This method is considered one of the most satisfactory ways to prepare phloroacetophenone. orgsyn.org
Table 1: Hoesch Reaction for Phloroacetophenone Synthesis
| Reactants | Catalyst/Reagents | Product |
|---|
Phloroglucinol is a precursor for the synthesis of more complex molecules, including the natural β-triketone leptospermone. wikipedia.orgwikipedia.org Leptospermone is a phytotoxin produced by certain plants in the Myrtaceae family. wikipedia.org Its synthesis can be achieved by reacting phloroglucinol with 3-methylbutanenitrile (isovaleronitrile) using a zinc chloride catalyst. wikipedia.org This reaction first produces a phloroisovalerone imine intermediate. Subsequent alkylation and treatment with aqueous hydrochloric acid yield leptospermone. wikipedia.org This synthetic pathway highlights the utility of phloroglucinol as a starting material for constructing intricate natural products. wikipedia.orgnih.gov
Table 2: Synthesis of Leptospermone from Phloroglucinol
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Phloroglucinol, 3-methylbutanenitrile | Zinc chloride catalyst | Phloroisovalerone imine |
Design and Synthesis of Novel Phloroglucinol Derivatives
The core structure of phloroglucinol has been modified to create a vast array of derivatives, many of which exhibit promising biological activities. nih.govrsc.org Synthetic efforts have focused on creating acylphloroglucinols, their polyprenylated counterparts, and nitrogen-containing analogues. nih.govnih.gov
Acylphloroglucinols are a large class of naturally occurring derivatives, and many have been synthesized in the laboratory. nih.gov These compounds are typically prepared through acylation reactions, such as the Friedel-Crafts acylation or the Hoesch reaction, on the phloroglucinol ring. nih.govarkat-usa.org For example, monoacyl and diacyl derivatives can be synthesized and subsequently used as building blocks for more complex molecules. nih.govnih.gov The synthetic antispasmodic drug flopropione (B290) (3-propionyl-phloroglucinol) is a well-known example from this chemical class. nih.gov Research has shown that both natural and synthetic acylphloroglucinols possess a wide range of biological properties, including anti-inflammatory and antifungal activities. nih.govnih.govacs.org
Polyprenylated acylphloroglucinols (PPAPs) are a structurally complex family of natural products known for their significant biological activities, including anticancer, antiviral, and antibacterial properties. nih.govbu.eduuky.edu Their synthesis is a considerable challenge and an active area of research. nih.govbu.edu Synthetic strategies are often inspired by their presumed biosynthesis, which involves the addition of prenyl or geranyl groups to an acylphloroglucinol core. nih.govacs.org
These syntheses often involve multiple steps, including the initial preparation of an acylphloroglucinol scaffold, followed by C-alkylation with prenyl or other allyl groups. nih.govacs.org Modern synthetic methods, such as palladium-catalyzed reactions, have been developed to construct the characteristic bicyclo[3.3.1]nonane core of many PPAPs in a more efficient and diversity-oriented manner. nih.govacs.org These approaches allow for the rapid assembly of various PPAP analogs for biological evaluation. nih.govacs.org
To explore new chemical space and biological activities, nitrogen-containing derivatives of phloroglucinol have been designed and synthesized. nih.govnih.gov These compounds are typically created by introducing nitrogen-based functional groups onto an acylphloroglucinol scaffold. nih.govmdpi.com For instance, a synthetic route may involve preparing an alkylated monoacylphloroglucinol and then introducing a nitrogen-containing moiety, such as a piperidine (B6355638) ring. nih.govmdpi.com The synthesis of one such compound involved reacting an intermediate with 1-(4-(bromomethyl)benzyl)-piperidine. mdpi.com These modifications are intended to alter the chemical nature of the parent molecule, potentially leading to new or enhanced biological effects. nih.gov
Spectroscopic and Structural Characterization of Synthesized Derivatives
The characterization of synthesized phloroglucinol derivatives is crucial for confirming their chemical structures and purity. A variety of spectroscopic and analytical techniques are employed for this purpose, providing detailed information about the molecular framework and functional groups.
Researchers utilize a combination of methods to elucidate the structures of newly synthesized derivatives. For instance, the synthesis of acylated phloroglucinols has been confirmed using High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), mass spectrometry, and Nuclear Magnetic Resonance (NMR). Similarly, the structures of four phloroglucinol derivatives isolated from Dryopteris crassirhizoma—flavaspidic acid AP, flavaspidic acid AB, flavaspidic acid PB, and flavaspidic acid BB—were determined through comprehensive spectroscopic analysis, including 1D/2D-NMR and electrospray ionization high-resolution mass spectrometry (ESI-HR-MS). nih.gov
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for characterizing phloroglucinol derivatives like hyperforin (B191548) and adhyperforin. By studying their fragmentation pathways in both positive and negative ion modes using techniques such as infrared multiphoton dissociation and sustained off-resonance irradiation collision-induced dissociation, researchers can gain valuable information for identifying related compounds, including metabolites and novel synthetic analogs. nih.gov For a series of flavaspidic acid derivatives, Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) was used to identify them based on accurate mass, multi-stage mass data, and their characteristic fragmentation patterns, which typically involve the cleavage of the CH2 bridge group. nih.gov
NMR spectroscopy is indispensable for detailed structural elucidation. In the study of a nitrogen-containing alkylated monoacylphloroglucinol, the use of different NMR solvents provided insight into its molecular nature. While a single set of ¹H-NMR signals appeared in CDCl₃, using the weakly basic solvent C₅D₅N resulted in two sets of signals. This observation suggested that the compound exists to some extent as a zwitterion, owing to the presence of both an acidic phenolic hydroxyl group and a basic amine functionality. mdpi.com
A summary of the spectral characteristics used for the identification of four flavaspidic acid derivatives is presented in the table below. nih.gov
| Compound | Retention Time (min) | UV λmax (nm) | [M-H]⁻ (m/z) | Elemental Composition |
| Flavaspidic acid AP | 23.5 | 225, 290 | 403.1391 | C₂₁H₂₄O₈ |
| Flavaspidic acid AB | 25.8 | 225, 290 | 417.1547 | C₂₂H₂₆O₈ |
| Flavaspidic acid PB | 28.3 | 225, 290 | 431.1705 | C₂₃H₂₈O₈ |
| Flavaspidic acid BB | 31.2 | 225, 290 | 445.1865 | C₂₄H₃₀O₈ |
Other analytical methods such as Infrared (IR) spectroscopy, Differential Scanning Calorimetry (DSC), and thermogravimetric analysis (TGA) are also used to characterize the solid-state properties of phloroglucinol and its hydrates, providing a comprehensive understanding of their structural and thermodynamic features. acs.org
Structure-Activity Relationship (SAR) Studies of Phloroglucinol Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgresearchgate.net By making systematic chemical modifications to a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects and optimize properties like potency and selectivity. researchgate.netnih.gov
For phloroglucinol derivatives, SAR studies have been instrumental in identifying compounds with potent biological activities, including anti-inflammatory and anti-leishmanial effects. mdpi.comnih.gov These studies explore how modifications to the phloroglucinol core, such as the addition of acyl, alkyl, or terpene moieties, influence their interaction with biological targets.
In one study, a series of phloroglucinol-based derivatives, including monoacyl-, diacyl-, and alkylated acylphloroglucinols, were synthesized and evaluated for their anti-inflammatory activities by measuring their ability to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB). mdpi.comnih.gov The results provided insights into the structural requirements for activity.
Table: Anti-inflammatory Activity of Synthetic Acylphloroglucinols mdpi.com
| Compound Type | iNOS Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) |
|---|---|---|
| Diacylphloroglucinol (Compound 2) | 19.0 | 34.0 |
These findings suggest that both diacylation and alkylation of the acylphloroglucinol scaffold can lead to significant anti-inflammatory activity. Such compounds are considered valuable leads for the development of more potent anti-inflammatory drugs. nih.gov
Another example of SAR is the quantitative structure-activity relationship (QSAR) study conducted on a series of phloroglucinol-terpene adducts with anti-leishmanial activity. nih.gov QSAR models use statistical methods to correlate structural descriptors of compounds with their biological activity. The best model developed in this study showed a high squared correlation coefficient (r² = 0.930), indicating a strong relationship between the chosen descriptors and the observed anti-leishmanial activity. nih.gov The study identified four key descriptors that play an important role:
Lipophilic character (CLogP): Relates to the compound's ability to cross cell membranes.
Isoelectric point: The pH at which a molecule carries no net electrical charge.
Haray index and Platt index: Topological descriptors that encode information about the molecule's structure and branching. nih.gov
This QSAR model not only helped in understanding the structural features crucial for combating Leishmania donovani but also enabled the prediction of anti-leishmanial activity for other structurally similar natural products. nih.gov These SAR and QSAR studies are crucial for the rational design and synthesis of new, more effective phloroglucinol-based therapeutic agents. science.gov
Computational and Theoretical Chemistry Studies of Phloroglucinol Dihydrate
Crystal Energy Landscape (CEL) Calculations and Crystal Structure Prediction (CSP)
Crystal Structure Prediction (CSP) and the generation of Crystal Energy Landscapes (CEL) have been instrumental in understanding the solid-state forms of phloroglucinol (B13840). nih.govresearchgate.net These computational techniques are used to find the most thermodynamically stable crystal structures and to rationalize the existence of different polymorphs and hydrates. iucr.orgdatapdf.com
A comprehensive study combined experimental techniques with CEL calculations to investigate the anhydrate and dihydrate forms of phloroglucinol. nih.gov The computational approach aimed to establish the stability of the known experimental crystal forms relative to other hypothetical structures. acs.org For the dihydrate, researchers generated 500,000 trial crystal structures in 25 common space groups using the CrystalPredictor program. nih.govacs.org The initial lattice energy minimizations were performed with the molecules held rigid in low-energy conformations previously determined by ab initio quantum chemical calculations. nih.govacs.org
The results of the CSP study successfully located the experimentally observed dihydrate structure as the global minimum on the crystal energy landscape. nih.gov An overlay of the most stable calculated structure and the experimental structure showed a very close match, with a root-mean-square deviation for a 15-molecule coordination sphere (rmsd₁₅) of just 0.39 Å. nih.govacs.org
Interestingly, the calculations also revealed another low-energy structure with the same packing of carbon and oxygen atoms but differing in some proton positions. nih.govacs.org This alternative structure, belonging to the Pna2₁ space group instead of the experimental P2₁2₁2₁, has a different molecular symmetry (Cₛ vs. C₃ₕ). nih.govacs.org The small lattice energy difference between these two structures suggests that proton disorder is highly likely, where domains of the alternative structure could exist within the known form. nih.govacs.org This finding provides a model for the proton disorder and stacking faults observed experimentally, which can lead to variability in crystal surface features and diffuse scattering. nih.govnih.gov The crystal energy landscape revealed two distinct groups of hydrate (B1144303) structures (Group A and Group B) that differ in their layer structures, providing a model for the intergrowths that cause these experimental observations. iucr.org
Table 1: Crystal Structure Prediction (CSP) Parameters for Phloroglucinol Dihydrate
| Parameter | Value/Method | Source |
|---|---|---|
| Software Used | CrystalPredictor, DMACRYS, CrystalOptimizer | nih.govacs.org |
| Number of Trial Structures | 500,000 | nih.govacs.org |
| Space Groups Searched | 25 (including P1, P2₁, P2₁/c, P2₁2₁2₁, etc.) | nih.govacs.org |
| Initial Energy Model | FIT exp-6 potential with CHELPG charges | acs.org |
| Final Energy Model | Distributed multipole model (MP2/6-31G(d,p)) | acs.org |
| Conformational Energy | PCM ab initio calculations | nih.govacs.org |
| Global Minimum Match | rmsd₁₅ of 0.39 Å to experimental structure | nih.govacs.org |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the stability of crystal structures and the nature of intermolecular interactions.
For phloroglucinol, all-atom empirical potentials have been developed and tested using classical MD simulations on large supercells containing 800 molecules. utwente.nl These force fields were optimized to reproduce experimental unit cell dimensions and intermolecular potential energies derived from sublimation enthalpies. utwente.nl The simulations confirmed that the optimized force fields could maintain the stable, orthorhombic crystal structures of phloroglucinol under constant-pressure NPT conditions, indicating their reliability. utwente.nl
MD simulations have also been used to understand how this compound interacts with solvents. A study on the solubility of this compound in aqueous mixtures of deep eutectic solvents (DES) used MD to investigate the hydrogen bonds formed between phloroglucinol and the solvent components. researchgate.net These simulations, alongside experimental data, helped to explain the observed solubility behavior. researchgate.net
In a study on ice formation on this compound crystals, the phloroglucinol molecules were modeled using the OPLS force field, with partial atomic charges derived from DFT calculations. utwente.nl While the heavy atoms of phloroglucinol were fixed at their lattice positions, the hydroxyl hydrogens were allowed to move freely, demonstrating a hybrid approach to simulating complex interfacial phenomena. utwente.nl Furthermore, MD simulations have been used to analyze local order in disordered materials like this compound by calculating the variances and covariances of each atom, which correspond to crystallographic thermal parameters. ed.ac.uk
Quantum Chemical Computations (e.g., DFT Studies)
Quantum chemical computations, particularly Density Functional Theory (DFT), are fundamental to the theoretical study of this compound. These methods provide accurate information about molecular geometry, charge distribution, and energetics, which are crucial inputs for higher-level simulations like CSP and MD.
The process of generating a crystal energy landscape for this compound begins with quantum chemical calculations on the isolated molecule. nih.gov The geometries of the two low-energy conformers of phloroglucinol (with C₃ₕ and Cₛ symmetry) were optimized at the SCF/6-31G(d,p) level of theory using the Gaussian 03 program. nih.govacs.org
To create a more accurate model for the crystalline state, the electrostatic forces are described using a distributed multipole model. acs.org This model is derived from analyzing the charge density calculated at a higher level of theory, specifically MP2/6-31G(d,p). acs.org Furthermore, to account for the polarizing effect of the crystal environment, the final electron density calculations were performed using the polarizable continuum model (PCM) with a dielectric constant (ε = 3) typical for organic crystals. nih.govacs.org The intramolecular energy penalty (ΔEᵢₙₜᵣₐ) for any distortion of the molecular geometry within the crystal is also calculated from these PCM ab initio calculations. nih.govacs.org
DFT calculations have also been used to develop and parameterize force fields for MD simulations. utwente.nl For instance, DFT calculations at the B3LYP/6-31G** level were used to help create simpler models for phloroglucinol that are transferable to common MD software. utwente.nl In other studies, DFT has been employed to analyze the interaction between phloroglucinol and other molecules, such as in co-crystalline salts, by computing interaction energies and analyzing electron density changes upon complex formation. mdpi.com
Table 2: Quantum Chemical Methods Applied to Phloroglucinol Studies
| Application | Method/Basis Set | Software | Source |
|---|---|---|---|
| Isolated Molecule Geometry Optimization | SCF/6-31G(d,p) | Gaussian 03 | nih.govacs.org |
| Charge Density for Electrostatic Model | MP2/6-31G(d,p) | N/A | acs.org |
| Polarized Charge Density & Intramolecular Energy | MP2/6-31G(d,p) with PCM (ε=3) | Gaussian 03 | nih.govacs.org |
| Force Field Parameterization | B3LYP/6-31G** | Gaussian09 | utwente.nl |
| Interaction Analysis in Co-crystals | DFT (BLYP+D4//TZP) | N/A | mdpi.com |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netyoutube.com This method is crucial in drug discovery for predicting binding affinity and interactions. researchgate.netyoutube.com While specific docking studies on this compound are not prominent, research on phloroglucinol and its derivatives provides insight into its potential as a bioactive molecule. Phloroglucinol is the basic structural unit of phlorotannins, which are known for their high bioactivity. researchgate.net
In silico studies have evaluated the interaction of phloroglucinol derivatives with various protein targets. For example, 2,4-diacetylphloroglucinol (B43620) (DAPG) was investigated as a potential inhibitor of SARS-CoV-2 proteins. nih.gov Molecular docking using AutoDock Vina and AutoDock 4.2.6 identified the papain-like protease (PLpro) and nucleocapsid (N) protein as potential targets. nih.gov Subsequent 100 ns molecular dynamics simulations of the protein-ligand complexes were performed to analyze their stability, with parameters like RMSD, RMSF, and radius of gyration indicating the formation of stable complexes. nih.gov
Another study performed molecular docking simulations between a 3D model of the walrus calicivirus capsid protein and 17 different phlorotannins. researchgate.net Among them, five showed stable docking profiles, highlighting the potential of this class of compounds as viral inhibitors. researchgate.net Similarly, docking studies of phloroglucinol itself with modeled sialidase and phospholipase A2 (PLA2) from snake venom revealed favorable binding energies. researchgate.net A 50 ns MD simulation showed the sialidase-phloroglucinol complex to be particularly stable. researchgate.net
These studies demonstrate the utility of molecular docking and MD simulations in identifying the potential biological targets of phloroglucinol and its derivatives and in elucidating the molecular interactions—such as hydrogen bonds and van der Waals forces—that stabilize the protein-ligand complexes. nih.govjchr.org
Thermodynamic Modeling of Phase Transitions
The transition between the anhydrous (AH) and dihydrate (Hy2) forms of phloroglucinol is a critical aspect of its physical chemistry, with significant implications for its handling and storage. nih.govnih.gov A combination of experimental methods and computational thermodynamic modeling has been used to create a comprehensive stability picture of this hydrate/anhydrate system. nih.govacs.org
Experimental techniques such as moisture sorption analysis, differential scanning calorimetry (DSC), and thermogravimetry (TGA) provide key data on the conditions of the phase transition. nih.govnih.gov Moisture sorption isotherms show that the anhydrate form is stable up to 32% relative humidity (RH) at 25°C, above which it transforms into the dihydrate. nih.govacs.org The reverse transition, dehydration, occurs when the RH drops below 16%. nih.govacs.org This difference between the hydration and dehydration RH values is known as hysteresis. nih.govacs.org The dihydrate is also found to be unstable above 50°C at ambient humidity. nih.govnih.govacs.org
Thermodynamic modeling connects these macroscopic observations to the energetics at the molecular level. nih.gov The enthalpy of the dihydrate-to-anhydrate transformation (ΔHtrs) has been determined experimentally and compared with values derived from 0 K lattice energy calculations from the CSP studies. semanticscholar.org The calculated lattice energies (Elatt) for the anhydrate, dihydrate, and ice polymorphs are used to compute the theoretical transformation enthalpy. semanticscholar.org This provides a consistent atomistic picture of the thermodynamics of the transition. nih.govacs.org The small hysteresis observed in the phloroglucinol system suggests that the kinetics of hydration and dehydration are relatively rapid. nih.govacs.orgnih.gov
Table 3: Thermodynamic Data for Phloroglucinol Anhydrate/Dihydrate Transition
| Parameter | Condition | Value | Source |
|---|---|---|---|
| Hydration RH | 25 °C | > 32% | nih.govacs.org |
| Dehydration RH | 25 °C | < 16% | nih.govacs.org |
| Dehydration Temperature | Ambient Humidity | > 50 °C | nih.govnih.govacs.org |
| Water Loss (TGA) | N/A | 22.3% (Theoretical: 22.22%) | nih.gov |
| Mechanism | Dehydration (55-90 °C) | Nucleation and growth | acs.org |
This integrated approach, combining diverse experimental and computational techniques, provides a complete stability profile of the complex phloroglucinol hydrate/anhydrate system, which is valuable for industrial process design. nih.govacs.org
Table 4: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Phloroglucinol | PhG |
| This compound | Hy2 |
| Phloroglucinol anhydrate | AH |
| Water | |
| Methanol (B129727) | |
| Dimethyl sulfoxide | |
| 2,4-diacetylphloroglucinol | DAPG |
| 2,7-phloroglucinol-6,6-bieckol | |
| Walrus calicivirus capsid protein | |
| Papain-like protease | PLpro |
| Nucleocapsid protein | N protein |
| Sialidase | |
| Phospholipase A2 | PLA2 |
| Nitrogen | N₂ |
| Sodium chloride | NaCl |
| Magnesium nitrate | Mg(NO₃)₂ |
Applications in Analytical Chemistry and Scientific Research
Reagent in Qualitative and Quantitative Chemical Assays
Phloroglucinol (B13840) dihydrate serves as a crucial reagent in a range of chemical tests for the identification and quantification of various organic compounds. spectrumchemical.com
Phloroglucinol is a key reagent in Tollens' test for the detection of pentoses. wikipedia.orgthermofisher.com In this test, pentoses are converted to furfural (B47365) upon heating with hydrochloric acid. The furfural then reacts with phloroglucinol to produce a colored compound, which indicates the presence of pentoses. wikipedia.org This reaction forms the basis for the qualitative identification of these five-carbon sugars. The test relies on the high molar absorptivity of the resulting colored product, allowing for sensitive detection. wikipedia.org
Tollens' Test for Pentoses
| Component | Role |
| Phloroglucinol | Reacts with furfural to produce a colored compound. wikipedia.org |
| Hydrochloric Acid | Catalyzes the conversion of pentoses to furfural. wikipedia.org |
| Pentose | The analyte being tested. |
| Furfural | An intermediate aldehyde formed from the dehydration of pentoses. wikipedia.org |
The Wiesner test utilizes a solution of phloroglucinol and hydrochloric acid to detect the presence of lignin (B12514952) in plant tissues. wikipedia.orgthermofisher.com This histochemical staining technique results in a brilliant red or pink color in lignified cell walls. wikipedia.orgnih.gov The color is due to a reaction with coniferaldehyde (B117026) and sinapyl aldehyde groups, which are components of lignin. nih.gov The intensity of the stain can provide a semi-quantitative measure of lignification and reveals the distribution of 4-O-linked hydroxycinnamyl aldehyde structures within the plant tissue. nih.govresearchgate.net This test is widely used in botany and plant science to study the structural integrity and development of plants.
Wiesner Test for Lignin
| Reagent Component | Function | Observed Result |
| Phloroglucinol | Reacts with cinnamaldehyde (B126680) groups in lignin. nih.gov | Produces a characteristic red/pink color. wikipedia.orgnih.gov |
| Hydrochloric Acid | Provides the acidic environment required for the reaction. wikipedia.org |
Phloroglucinol itself is a phenolic compound and is used in analytical techniques to study other complex phenols, such as condensed tannins. wikipedia.org The technique known as phloroglucinolysis uses phloroglucinol as a nucleophile to depolymerize condensed tannins. wikipedia.org This process allows for the characterization of the tannin structure. While specific colorimetric assays for the general detection of all phenolic compounds using phloroglucinol are less common, its reactivity is fundamental to methods that profile and identify various phenolic structures in food and plant extracts. nih.gov
Phloroglucinol is a principal component of the Gunzburg reagent, which is used for the qualitative detection of free hydrochloric acid, particularly in gastric juice. wikipedia.orgguidechem.com The reagent is an alcoholic solution containing phloroglucinol and vanillin (B372448). abchemicalindustries.comwikipedia.org In the presence of free hydrochloric acid, the mixture turns a red color upon evaporation. wikipedia.org This test helps in the diagnosis of certain gastric conditions.
Gunzburg Reagent Composition and Use
| Component | Role in Reagent |
| Phloroglucinol | Reactant that forms a colored complex. abchemicalindustries.comwikipedia.org |
| Vanillin | Reactant that contributes to the formation of the colored complex. abchemicalindustries.comwikipedia.org |
| Ethanol | Solvent for the reagents. wikipedia.org |
Phloroglucinol dihydrate is employed as a reagent for the detection of aldehydes and various carbohydrates. guidechem.com Its reaction with the aldehyde group is the basis for several colorimetric tests. As mentioned in the Tollens' test for pentoses, the detection of these carbohydrates is mediated by their conversion to the aldehyde furfural. wikipedia.org The Wiesner test for lignin also relies on the reaction of phloroglucinol with cinnamaldehyde units. nih.gov The ability of phloroglucinol to form colored complexes with aldehydes allows for their qualitative identification. guidechem.com
Applications in Botanical and Plant Physiology Research
In the realm of botanical and plant physiology research, phloroglucinol has demonstrated significant utility, particularly in plant tissue culture. researchgate.net It is known to have growth-promoting properties, acting similarly to both auxins and cytokinins. wikipedia.orgresearchgate.net The addition of phloroglucinol to culture media can enhance shoot formation and somatic embryogenesis in a variety of plant species, including horticultural and grain crops. wikipedia.orgresearchgate.net
When combined with auxins in rooting media, phloroglucinol can further stimulate root development, likely by acting as an auxin synergist or by protecting auxins from degradation. researchgate.net Furthermore, as a precursor in the lignin biosynthesis pathway, phloroglucinol can help control hyperhydricity (vitrification) in tissue cultures by promoting lignification, which is crucial for the successful propagation of woody species and other challenging plants. researchgate.net It has also been used to improve the recovery of cryopreserved plant tissues. researchgate.net
Effects of Phloroglucinol in Plant Tissue Culture
| Application | Effect |
| Shoot Formation | Increases shoot development. wikipedia.orgresearchgate.net |
| Somatic Embryogenesis | Promotes the formation of somatic embryos. wikipedia.orgresearchgate.net |
| Rooting | Stimulates root growth, especially with auxins. researchgate.net |
| Control of Hyperhydricity | Reduces vitrification through lignification. researchgate.net |
| Cryopreservation | Improves recovery of preserved tissues. researchgate.net |
Studies of Lignin and Cellulose Structure
This compound is a key reagent in the study of lignin, a complex polymer that provides structural support to plants. jove.commdpi.com It is most notably used in the Wiesner test, a histochemical staining method used to detect the presence of lignin in plant tissues. wikipedia.orgjove.com In this test, a solution of phloroglucinol and hydrochloric acid is applied to a plant sample. wikipedia.orgwikipedia.org The presence of cinnamaldehyde groups within the lignin results in the development of a brilliant red or purple color. wikipedia.orgjove.comwikipedia.org This reaction allows researchers to visualize the location and distribution of lignin in plant cell walls. jove.comjove.com
Recent research has further refined the understanding of the Wiesner test, indicating that it specifically targets 4-O-linked hydroxycinnamyl aldehyde and vanillin end groups within the lignin structure. nih.gov This specificity makes it a valuable tool for quantitative in situ analysis of coniferaldehyde incorporation in lignin. frontiersin.org These studies are crucial for understanding the biochemical and mechanical properties of different plant cell types and their response to genetic modifications or environmental stress. frontiersin.org
While primarily associated with lignin, phloroglucinol is also used more broadly in the analysis of lignocellulosic materials, which are composed of cellulose, hemicellulose, and lignin. mdpi.comncsu.edu Analytical staining procedures involving phloroglucinol help in identifying different fiber types and understanding the chemical composition of these complex biomaterials. ncsu.edu
Use in Plant Tissue Culture (e.g., Rooting Medium)
This compound has demonstrated significant utility in plant tissue culture, particularly in promoting root development. drugfuture.comwikipedia.org It is often added to rooting media, where it can act synergistically with auxins, a class of plant hormones that regulate growth. bohrium.comresearchgate.net This synergistic effect enhances the initiation and development of roots in a variety of plant species. bohrium.comresearchgate.net
The mechanism behind phloroglucinol's effectiveness in rooting is thought to involve its role as an auxin synergist or protector. bohrium.comscribd.com It may also contribute to the lignification process, which can help control hyperhydricity, a physiological disorder in tissue-cultured plants. bohrium.comscribd.com Research has shown that phloroglucinol can increase shoot formation and somatic embryogenesis in several horticultural and grain crops. bohrium.com In some cases, phloroglucinol has been shown to induce callus formation and plant regeneration even when used as the sole hormone-like supplement in the culture medium. nih.gov
Table 1: Effects of Phloroglucinol on Rooting in Apple Rootstocks
| Treatment | Rooting Percentage (%) | Callus Formation (%) |
|---|---|---|
| Control (No Phloroglucinol) | Low | High |
| Phloroglucinol (0.5 mM) | Increased | Reduced |
| Phloroglucinol (1.0 mM) | 100% | None |
| Phloroglucinol (2.0 mM) | 80% | None |
Data derived from studies on apple rootstocks M9 and M26, where phloroglucinol was added to a rooting medium containing IBA. researchgate.netmdpi.com
Decalcification Agent for Microscopy
In the field of microscopy, this compound is employed as a decalcifying agent for bone and other calcified tissue specimens. fishersci.cahaz-map.com Decalcification is the process of removing calcium salts from tissues to allow for thin sectioning, which is essential for detailed microscopic examination. nih.govleicabiosystems.com Phloroglucinol-based decalcifiers are used to soften the tissue sufficiently for it to be cut with a microtome. fishersci.cahaz-map.com
The use of phloroglucinol as a decalcifying agent helps to preserve the integrity of the cellular and fibrous elements within the bone, which can be damaged by stronger acids. leicabiosystems.com This preservation is crucial for accurate histological and pathological analysis. leicabiosystems.com
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs). wikipedia.orgfishersci.ca Its chemical structure allows it to be a building block for more complex molecules with therapeutic properties. researchgate.net One notable example of a pharmaceutical synthesized from phloroglucinol is Flopropione (B290). wikipedia.orgfishersci.ca
The applications of phloroglucinol in pharmaceuticals extend to a wide range of therapeutic areas, with patented compositions including antispasmodic, antiviral, and antimalarial agents. researchgate.netanu.edu.au The ability to modify the phloroglucinol structure has led to the development of numerous derivatives with diverse biological activities. anu.edu.auresearchgate.net
Coupling Agent in Printing Processes
This compound is utilized as a coupling agent in certain printing processes, particularly in diazo-type printing. drugfuture.comwikipedia.orgsihaulichemicals.co.in In this application, it links with diazo dyes to produce a fast black color. wikipedia.orgsihaulichemicals.co.in This property makes it a valuable component in the formulation of printing inks and dyes. spectrumchemical.com
Broader Academic and Future Research Perspectives
Role as a Fundamental Building Block in Organic and Natural Products Chemistry
Phloroglucinol (B13840) is a key starting material and structural motif in the synthesis of a wide array of organic compounds and natural products. researchgate.netrsc.org Its symmetrical trihydroxybenzene core makes it a versatile precursor for creating complex molecular architectures. researchgate.net Natural products containing the phloroglucinol motif are a major class of secondary metabolites and include diverse families such as flavonoids, xanthones, coumarins, and polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netrsc.orgnih.gov These compounds exhibit a wide spectrum of biological activities, making them attractive targets for synthetic chemists. rsc.orgnih.gov
The reactivity of the phloroglucinol ring allows for various functionalization reactions. rsc.org For instance, the Hoesch reaction can be used to synthesize 1-(2,4,6-Trihydroxyphenyl)ethanone from phloroglucinol. wikipedia.org It is also a crucial reagent in phloroglucinolysis, an analytical technique used to depolymerize and study condensed tannins. wikipedia.org Furthermore, innovative one-pot methods using phloroglucinol and simple reactants like methyl vinyl ketone have been developed to generate structurally unique and complex polycyclic phloroglucinols, demonstrating its potential in diversity-oriented synthesis. acs.org Its utility extends to industrial synthesis of pharmaceuticals like Flopropione (B290) and explosives such as 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). wikipedia.org
Table 1: Examples of Natural Product Classes Derived from a Phloroglucinol Motif
| Natural Product Class | General Description | Significance |
|---|---|---|
| Simple and Oligomeric Phloroglucinols | Compounds consisting of one or more phloroglucinol units. | Found in various plants and algae, exhibiting antioxidant and antimicrobial properties. researchgate.net |
| Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) | Complex structures formed by the addition of acyl and prenyl groups to a phloroglucinol core, often resulting in bicyclic or polycyclic systems. | Exhibit a wide range of potent biological activities, including antidepressant, antimicrobial, and antitumor effects. rsc.orgmdpi.com |
| Flavonoids | A large class of plant secondary metabolites with a C6-C3-C6 skeleton. Phloroglucinol serves as a key precursor for the A-ring. | Known for their antioxidant, anti-inflammatory, and other health-promoting properties. researchgate.netnih.gov |
| Xanthones | Compounds with a dibenzo-γ-pyrone heterocyclic skeleton. | Many exhibit biological activities such as antimicrobial and anti-inflammatory effects. researchgate.netnih.gov |
| Coumarins | A class of benzopyrone compounds found in many plants. | Possess a variety of pharmacological properties. researchgate.netnih.gov |
Environmental Fate and Microbial Degradation Studies
The environmental fate of phloroglucinol is of interest due to its natural occurrence and industrial use. Microbes have evolved pathways to mineralize this polyphenolic compound under both aerobic and anaerobic conditions. nih.gov Phloroglucinol often serves as a central intermediate in the anaerobic degradation of more complex polyphenols, such as flavonoids and tannins. nih.govasm.orgasm.orgnih.gov
Under anaerobic conditions, which are relevant to environments like peatlands and the gut microbiome, several microbes utilize a reductive pathway for phloroglucinol degradation. nih.govasm.org A key step involves the formation of dihydrophloroglucinol (B1214295) (1,3-dioxo-5-hydroxycyclohexane), which is then cleaved by a hydrolase. nih.gov Recent research has identified and characterized a specific gene cluster in the environmental bacterium Clostridium scatologenes responsible for this degradation. asm.orgasm.orgnih.gov This cluster encodes enzymes such as dihydrophloroglucinol cyclohydrolase, which enable the bacterium to use phloroglucinol as a carbon and energy source, ultimately converting it into short-chain fatty acids and acetyl-CoA. asm.orgnih.gov Bioinformatics studies suggest this degradation pathway is prevalent among diverse gut and environmental bacteria. asm.orgasm.orgnih.gov
Aerobic microbes can employ several strategies to break down phloroglucinol, including a reductive pathway, epoxide formation, or a hydroxylating mechanism, followed by ring cleavage. nih.gov Understanding these degradation pathways is crucial for assessing the persistence of phenolic compounds in the environment and has implications for carbon cycling in anoxic ecosystems. asm.orgasm.org
Emerging Research Directions and Potential Applications
Current research on phloroglucinol is expanding into new and exciting areas, driven by its biological activities and potential for biotechnological production.
While traditionally known as an antispasmodic agent, recent studies have begun to uncover significant metabolic benefits of phloroglucinol, particularly in the context of metabolic diseases. mdpi.comdrugbank.com Research has shown that phloroglucinol exhibits potent anti-diabetic and antioxidant properties. mdpi.com In studies using rat models of non-alcoholic fatty liver disease (NAFLD), phloroglucinol treatment mitigated fasting hyperglycemia, improved insulin (B600854) responses, and reduced liver steatosis. mdpi.comresearchgate.net
The mechanism behind these benefits appears to be linked to the protection of mitochondria. mdpi.comresearchgate.net Phloroglucinol was found to reduce oxidative stress, enhance ATP production, and increase the activity of antioxidant enzymes. mdpi.comresearchgate.net Furthermore, it has been shown to strengthen the antioxidant barrier and reduce oxidative/nitrosative stress in liver cells. nih.gov A pilot study in pre-diabetic men also demonstrated that phloroglucinol could improve postprandial glucose tolerance and favorably alter lipid metabolism. mdpi.comresearchgate.net These findings highlight its potential as a therapeutic agent for metabolic disorders like NAFLD and insulin resistance. mdpi.comnih.gov
Table 2: Investigated Metabolic Benefits of Phloroglucinol
| Metabolic Condition | Observed Effect of Phloroglucinol | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Reduced liver steatosis and improved insulin sensitivity in rat models. | Mitochondrial protection, reduction of oxidative stress, and enhancement of antioxidant defenses. | mdpi.comresearchgate.net |
| Insulin Resistance | Mitigated fasting hyperglycemia and improved insulin responses. | Improved mitochondrial function and antioxidant activity. | mdpi.com |
| Oxidative/Nitrosative Stress | Strengthened the antioxidant barrier in liver cells. | Enhanced activity of antioxidant enzymes. | nih.gov |
| Postprandial Glycemia | Improved glucose tolerance and insulin profiles in pre-diabetic men. | Potential delay in gastric emptying via relaxation of gastric smooth muscles. | mdpi.comresearchgate.net |
The industrial production of phloroglucinol has traditionally relied on chemical synthesis. However, there is growing interest in developing sustainable microbial production routes. researchgate.netresearchgate.net Researchers have successfully engineered microorganisms like Escherichia coli and Yarrowia lipolytica to produce phloroglucinol from simple carbon sources like glucose or acetate (B1210297). researchgate.netresearchgate.netnih.gov
The core of this strategy involves introducing a biosynthetic pathway, typically centered around the key enzyme phloroglucinol synthase (PhlD), a type III polyketone synthase. researchgate.netresearchgate.net This enzyme converts malonyl-CoA, a central metabolite, into phloroglucinol. researchgate.net Optimization efforts focus on increasing the intracellular pool of malonyl-CoA by overexpressing enzymes like acetyl-CoA carboxylase and knocking out competing metabolic pathways. researchgate.net For instance, using acetate as a feedstock, engineered E. coli have achieved phloroglucinol titers of up to 1.20 g/L in fed-batch fermentation. researchgate.net The yeast Yarrowia lipolytica is also being explored as a production host due to its high tolerance for phloroglucinol. researchgate.net Future work in synthetic biology, potentially using evolution-guided strategies and novel biosensors, aims to further optimize these pathways for economically viable production. researchgate.netnih.gov
Drug repurposing, or finding new uses for existing drugs, offers a faster and more cost-effective path to new therapies due to established safety profiles. mdpi.com Phloroglucinol is a prime candidate for such research. mdpi.com Originally used as a spasmolytic and analgesic drug, its newly discovered metabolic effects have opened the door to repurposing it for complex diseases like NAFLD and insulin resistance. mdpi.comresearchgate.net The translational research showing its efficacy in both animal models and a pilot human study for these conditions exemplifies a successful drug repurposing approach. mdpi.com
Beyond metabolic diseases, derivatives of phloroglucinol are being investigated for a range of other therapeutic applications. Studies have explored their potential as anti-tumor, anti-inflammatory, and antiviral agents. mdpi.comresearchgate.netnih.gov For example, certain synthetic derivatives have shown inhibitory activity against cancer cell lines and the ability to induce apoptosis. researchgate.net Others have demonstrated efficacy against Herpes Simplex Virus Type 1 (HSV-1), including strains resistant to standard therapies, by acting on host cell factors rather than the virus directly. nih.gov This ongoing research highlights the vast, untapped therapeutic potential of the phloroglucinol scaffold. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers ensure the purity and structural integrity of phloroglucinol dihydrate in experimental settings?
- Methodological Answer : Purity verification requires a combination of analytical techniques:
- Melting Point Analysis : Confirm the compound’s identity using its documented melting point range (219–222°C) .
- Chromatography : Employ HPLC or GC with certified reference standards (≥96.5% purity) to detect impurities .
- Spectroscopy : Use -NMR to validate the presence of hydroxyl groups and hydrate water molecules .
Q. What are the critical safety protocols for handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection to avoid skin/eye irritation or respiratory sensitization .
- Ventilation : Work under fume hoods to minimize aerosol formation .
- Storage : Store in airtight containers in dry, cool conditions to prevent dehydration or degradation .
Q. How is this compound utilized as an analytical standard in quantitative assays?
- Methodological Answer :
- Calibration Curves : Prepare serial dilutions (e.g., 0.1–10 mg/mL) for UV-Vis or fluorescence-based assays, referencing its molar extinction coefficient .
- Quality Control : Cross-validate results with orthogonal methods (e.g., LC-MS) to ensure accuracy, especially in antioxidant studies where negative DPPH activity has been reported .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the hydrate structure of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. The hydrate water positions can be identified via difference Fourier maps .
- Data Collection : Optimize resolution (<1.0 Å) to distinguish between hydrogen-bonding networks involving the dihydrate and anhydrous forms .
Q. How should researchers interpret contradictory data on this compound’s antioxidant activity, such as its negative DPPH radical scavenging activity (−2.5%)?
- Methodological Answer :
- Pro-Oxidant Mechanism : Negative DPPH values may indicate pro-oxidant behavior under specific conditions (e.g., pH or solvent polarity). Compare with positive controls (e.g., gallic acid) and test in multiple solvent systems .
- Assay Optimization : Validate DPPH protocol parameters (incubation time, concentration range) to rule out experimental artifacts .
Q. What experimental strategies can elucidate this compound’s interactions with biomolecules (e.g., proteins)?
- Methodological Answer :
- Spectroscopic Titration : Monitor fluorescence quenching of tryptophan residues in proteins like bovine serum albumin (BSA) to study binding affinity.
- Bradford Assay : Quantify protein-dye binding interference caused by this compound’s phenolic groups, adjusting buffer composition to minimize false positives .
Q. How does this compound’s stability vary under different experimental conditions (e.g., temperature, pH)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating to identify dehydration thresholds (e.g., 100–150°C) .
- pH Stability Studies : Use phosphate or acetate buffers (pH 3–9) to assess hydrate dissociation kinetics via UV spectral shifts .
Q. What pharmacopoeial standards apply to this compound in regulatory research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
